Tetrahydropyranyl-4-acetic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(oxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXYNWPYMVWJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378565 | |
| Record name | Tetrahydropyranyl-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85064-61-5 | |
| Record name | Tetrahydropyranyl-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrahydropyranyl-4-acetic acid: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropyranyl-4-acetic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a stable tetrahydropyran ring with a reactive carboxylic acid side chain, make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in drug discovery, with a particular focus on its role in the development of novel therapeutics targeting neurological disorders and signaling pathways implicated in disease.
Core Chemical and Physical Properties
This compound, with the chemical formula C₇H₁₂O₃, is a white to off-white crystalline solid at room temperature.[1] Its molecular structure imparts a combination of hydrophilicity, due to the ether and carboxylic acid functionalities, and lipophilicity from the hydrocarbon backbone, influencing its solubility and behavior in biological systems. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point | 285.1 °C | [2] |
| Density | 1.111 g/cm³ (Predicted) | [3] |
| pKa | 4.60 (Predicted) | [3] |
| CAS Number | 85064-61-5 | [2] |
| Appearance | Off-white coarsely crystalline solid | [1] |
| Solubility | Soluble in DMSO |
Spectroscopic and Analytical Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (DMSO-d₆): The proton NMR spectrum exhibits characteristic signals corresponding to the protons of the tetrahydropyran ring and the acetic acid moiety. The spectrum shows a broad singlet for the carboxylic acid proton (COOH), multiplets for the methylene protons (CH₂) of the ring, and a multiplet for the methine proton (CH) at the 4-position of the ring. A representative ¹H-NMR spectrum shows the following peaks: 9.35 (br. s, COOH); 3.9 (t, 2H, CH₂), 3.46 (t, 2H, CH₂), 2.65-2.55 (m, 1H, CH), 1.9-1.75 (m, 4H, (CH₂)₂).
Mass Spectrometry
Chemical Ionization Mass Spectrometry (CI-MS) shows a peak at m/z 148, corresponding to the protonated molecule with an ammonia adduct [M+H+NH₃]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the ether linkage in the tetrahydropyran ring would be observed in the 1050-1150 cm⁻¹ region. C-H stretching vibrations of the aliphatic CH₂ and CH groups would appear in the 2850-3000 cm⁻¹ range.
Experimental Protocols: Synthesis of this compound
A commercially viable, multi-step synthesis of this compound has been reported, starting from diethyl malonate and bis(2-chloroethyl) ether.[4] This process involves cyclization, hydrolysis, and subsequent decarboxylation.
Step 1: Cyclization to Diethyl tetrahydropyran-4,4'-dicarboxylate
-
Reactants: Diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Procedure: A mixture of diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and TBAB in DMF is heated under reflux. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the inorganic salts are filtered off.
-
Reaction Temperature: 50-100 °C.[5]
Step 2: Hydrolysis to Tetrahydropyran-4,4'-dicarboxylic acid
-
Reactants: Diethyl tetrahydropyran-4,4'-dicarboxylate and a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Procedure: The dicarboxylate from Step 1 is treated with an aqueous solution of NaOH or KOH. The hydrolysis is typically carried out at a moderately elevated temperature. After completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of 1.0-2.0 to precipitate the dicarboxylic acid.[4]
-
Reaction Temperature: 40-50 °C.[4]
Step 3: Decarboxylation to this compound
-
Reactants: Tetrahydropyran-4,4'-dicarboxylic acid.
-
Solvent: A high-boiling aromatic hydrocarbon solvent such as xylene, often with paraffin oil to aid in temperature control and prevent decomposition.[4]
-
Procedure: The dicarboxylic acid is heated in the solvent mixture. The evolution of carbon dioxide is carefully controlled. The reaction is heated to 120-130 °C.[4] After the reaction is complete, the product is extracted with a suitable organic solvent like ethyl acetate.
-
Reaction Temperature: 120-130 °C.[4]
Caption: Synthetic pathway for this compound.
Biological Relevance and Applications in Drug Discovery
The tetrahydropyran motif is a common structural feature in many natural products and synthetic molecules with significant biological activity.[4] this compound serves as a key intermediate in the synthesis of compounds targeting various diseases.
Precursor for Neurologically Active Compounds
This compound is notably used in the synthesis of gamma-aminobutyric acid (GABA) analogs.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy in the treatment of epilepsy, anxiety, and other neurological disorders. The tetrahydropyran ring can act as a conformationally restricted scaffold to orient the key pharmacophoric elements of GABA analogs, potentially leading to enhanced potency and selectivity for GABA receptors.
Role in TGF-β Signaling Pathway Inhibition
Derivatives of this compound have been investigated as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[6] The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer progression.[6][7]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in the extracellular matrix deposition and cell cycle control. Small molecule inhibitors targeting ALK5, derived from scaffolds like this compound, can block the phosphorylation of SMAD2/3, thereby inhibiting the downstream signaling cascade.
Caption: Inhibition of the TGF-β/SMAD signaling pathway by a Tetrahydropyran derivative.
Safety and Handling
This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area, and inhalation of dust should be avoided. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an accessible starting material for the development of complex molecular architectures. Its demonstrated utility in the synthesis of neurologically active compounds and inhibitors of key signaling pathways, such as the TGF-β cascade, underscores its importance for researchers and scientists in the field of drug development. Further exploration of derivatives of this compound holds promise for the discovery of novel therapeutic agents for a range of diseases.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ALK5 signaling induces physeal dysplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Tetrahydropyranyl-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropyranyl-4-acetic acid, a heterocyclic carboxylic acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, combining a saturated tetrahydropyran ring with a flexible acetic acid side chain, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into the biological significance of its derivatives, particularly in the context of neurological disorders, inflammation, and oncology, offering insights into their potential mechanisms of action and signaling pathways. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₇H₁₂O₃, possesses a molecular weight of 144.17 g/mol .[1][2] The structure features a six-membered tetrahydropyran ring, a saturated oxygen-containing heterocycle, substituted at the 4-position with an acetic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85064-61-5 | [2] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Boiling Point | 285.1°C | [1][2] |
| Appearance | Solid |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 4-(2-hydroxyethyl)tetrahydropyran. This transformation can be achieved using a variety of oxidizing agents, with potassium permanganate being a common and effective choice.
Experimental Protocol: Oxidation of 4-(2-hydroxyethyl)tetrahydropyran
This protocol is based on established oxidation methods for primary alcohols to carboxylic acids.
Materials:
-
4-(2-hydroxyethyl)tetrahydropyran
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-hydroxyethyl)tetrahydropyran in an appropriate volume of water containing a stoichiometric amount of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water dropwise from a dropping funnel, maintaining the temperature below 10°C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Wash the precipitate with a small amount of water and combine the filtrates.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~11-12 | Broad Singlet | 1H | -COOH |
| ~3.9 | Multiplet | 2H | -OCH₂- (axial) | |
| ~3.3 | Multiplet | 2H | -OCH₂- (equatorial) | |
| ~2.2 | Doublet | 2H | -CH₂-COOH | |
| ~1.8 | Multiplet | 1H | -CH- | |
| ~1.6 | Multiplet | 2H | -CH₂- (axial) | |
| ~1.3 | Multiplet | 2H | -CH₂- (equatorial) |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbons | ~178 | -COOH |
| ~67 | -OCH₂- | |
| ~42 | -CH₂-COOH | |
| ~35 | -CH- | |
| ~32 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |
| ~2940, ~2860 | Medium | C-H stretch | Aliphatic |
| ~1710 | Strong | C=O stretch | Carboxylic acid |
| ~1290 | Medium | C-O stretch | Carboxylic acid |
| ~1100 | Strong | C-O-C stretch | Ether |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - COOH]⁺ |
| 85 | High | [C₅H₉O]⁺ |
| 57 | High | [C₄H₉]⁺ |
Biological Significance and Applications in Drug Discovery
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] Derivatives of this compound have shown promise in various therapeutic areas.
Neurological Disorders
The structural similarity of the tetrahydropyran ring to carbohydrates allows it to act as a bioisostere, and its incorporation into molecules can enhance their interaction with biological targets. One significant application is in the design of gamma-aminobutyric acid (GABA) analogs.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in conditions such as epilepsy and anxiety.[3]
Diagram 2: GABAergic Synapse and the Role of GABA Analogs
Caption: Potential mechanisms of action for GABA analogs derived from this compound.
Derivatives of this compound can be designed to modulate the GABAergic system by either acting as agonists at GABA receptors or by inhibiting the GABA transporter (GAT), thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.
Anti-inflammatory and Anticancer Activity
Tetrahydropyran derivatives have also been investigated for their anti-inflammatory and anticancer properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] In the context of oncology, the tetrahydropyran scaffold is utilized to improve the pharmacokinetic profiles of drug candidates.[1]
Diagram 3: Logical Flow of Anti-inflammatory Action
Caption: Inhibition of pro-inflammatory cytokines by tetrahydropyran derivatives.
Conclusion
This compound is a versatile and valuable molecule in the field of drug discovery and development. Its straightforward synthesis, combined with the favorable properties imparted by the tetrahydropyran ring, makes it an ideal starting point for the creation of novel therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important chemical entity, enabling further exploration of its potential in addressing a range of diseases. The continued investigation into the biological activities of its derivatives is likely to yield new and effective treatments for various medical conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-2H-pyran-4-yl)acetic acid is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutics to enhance physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important intermediate. The core of this synthesis involves a multi-step sequence beginning with the formation of tetrahydropyran-4-one, followed by a Horner-Wadsworth-Emmons olefination to introduce the acetic acid side chain precursor, subsequent catalytic hydrogenation, and final hydrolysis. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a research and development setting.
Introduction
The tetrahydropyran moiety is a privileged scaffold in drug discovery, present in numerous natural products and approved pharmaceutical agents. Its incorporation can impart favorable pharmacokinetic properties. (Tetrahydro-2H-pyran-4-yl)acetic acid serves as a key intermediate, enabling the facile introduction of this cyclic ether into larger, more complex molecules through standard amide or ester coupling reactions. This guide details a robust and scalable synthetic route, providing researchers with the necessary information for its successful implementation.
Overall Synthesis Pathway
The synthesis of (Tetrahydro-2H-pyran-4-yl)acetic acid is accomplished through a four-step sequence, commencing with the synthesis of the key intermediate, tetrahydropyran-4-one.
Caption: Overall four-step synthesis pathway for (Tetrahydro-2H-pyran-4-yl)acetic acid.
Experimental Protocols and Data
Step 1: Synthesis of Tetrahydropyran-4-one
Several methods exist for the synthesis of tetrahydropyran-4-one. A common and scalable approach involves the acid-catalyzed cyclization of a suitable precursor.
Method: Two-Stage Synthesis from 3-Chloropropionyl Chloride and Ethylene
This method is advantageous due to the use of readily available starting materials.
Experimental Protocol:
-
Step 1a: Synthesis of 1,5-dichloropentan-3-one
-
To a cooled (-10 °C) and stirred suspension of anhydrous aluminum chloride (1.0 mol) in anhydrous dichloromethane (500 mL), add 3-chloropropionyl chloride (1.0 mol) dropwise, maintaining the temperature below -5 °C.
-
Bubble ethylene gas through the reaction mixture at a steady rate for 4-6 hours.
-
Quench the reaction by the slow addition of a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1,5-dichloropentan-3-one.
-
-
Step 1b: Cyclization to Tetrahydropyran-4-one
-
To a reactor, add water, phosphoric acid, and sodium dihydrogen phosphate.
-
Add the crude 1,5-dichloropentan-3-one from the previous step.
-
Heat the mixture under reflux.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purify the crude product by vacuum distillation to yield tetrahydropyran-4-one.
-
| Parameter | Value | Reference |
| Starting Materials | 3-Chloropropionyl chloride, Ethylene | [1] |
| Key Intermediate | 1,5-dichloropentan-3-one | [1] |
| Reported Yield | ~45% (overall) | [2] |
| Product Purity | High after distillation | [1] |
Step 2: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method for the formation of an α,β-unsaturated ester from tetrahydropyran-4-one.
References
An In-depth Technical Guide to the Spectroscopic Properties of Tetrahydropyranyl-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of Tetrahydropyranyl-4-acetic acid. It includes predicted data for 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines a plausible synthetic route for the compound and the detailed experimental protocols for its synthesis and purification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of tetrahydropyran derivatives and aliphatic carboxylic acids.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |
| ~3.95 | Multiplet (dt) | 2H | H-2, H-6 (axial) |
| ~3.40 | Multiplet (ddd) | 2H | H-2, H-6 (equatorial) |
| ~2.30 | Multiplet | 1H | H-4 |
| ~2.25 | Doublet | 2H | -CH₂-COOH |
| ~1.65 | Multiplet (dq) | 2H | H-3, H-5 (axial) |
| ~1.45 | Multiplet (ddd) | 2H | H-3, H-5 (equatorial) |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~67 | C-2, C-6 |
| ~42 | -CH₂-COOH |
| ~39 | C-4 |
| ~32 | C-3, C-5 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 2940, 2860 | Medium-Strong | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1420 | Medium | O-H bend (in-plane) |
| 1290 | Medium | C-O stretch (coupled with O-H bend) |
| 1100 | Strong | C-O-C stretch (ether) |
| 910 | Medium (broad) | O-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Predicted Identity of Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 127 | [M - OH]⁺ |
| 99 | [M - COOH]⁺ |
| 85 | [C₅H₉O]⁺ (Fragmentation of tetrahydropyran ring) |
| 57 | [C₄H₉]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (tetrahydropyran-4-yl)methanol. Below are detailed protocols for this transformation using two common oxidation reagents.
Synthesis of this compound via Jones Oxidation
The Jones oxidation is a reliable method for the oxidation of primary alcohols to carboxylic acids using a solution of chromium trioxide in aqueous sulfuric acid.[1][2][3][4]
Materials:
-
(Tetrahydropyran-4-yl)methanol
-
Jones Reagent (Prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL)[1]
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (tetrahydropyran-4-yl)methanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice-water bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. A color change from orange-red to green should be observed.[1]
-
Continue adding the reagent until the orange-red color persists.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.
-
Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Synthesis of this compound via TEMPO-catalyzed Oxidation
This method offers a milder alternative to chromium-based oxidants, using a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite.[5][6][7][8]
Materials:
-
(Tetrahydropyran-4-yl)methanol
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (e.g., household bleach)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (tetrahydropyran-4-yl)methanol (1.0 eq), TEMPO (0.01-0.05 eq), and NaBr (0.1 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Add the NaOCl solution dropwise, ensuring the temperature remains below 5 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with DCM.
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude acid by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis and a general workflow for the spectroscopic analysis of the target compound.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TEMPO [organic-chemistry.org]
An In-depth Technical Guide to the Solubility and Stability of Tetrahydropyranyl-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Tetrahydropyranyl-4-acetic acid. The information herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of public data, this guide also furnishes detailed experimental protocols for determining key physicochemical properties where specific data is not available.
Introduction
This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a structural motif of interest in medicinal chemistry. The tetrahydropyran ring is often employed to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the pharmacokinetic profile of drug candidates.[1] A thorough understanding of the solubility and stability of this compound is crucial for its effective application in drug discovery and development.
Physicochemical Properties
A summary of the available physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| Boiling Point | 285.1°C | [1] |
| Storage | Room temperature, dry | [1][3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms.
Aqueous Solubility
The solubility of this compound in water has been reported by a commercial supplier.
| Solvent | Solubility |
| Water | 22.7 mg/mL |
Solubility in Organic Solvents
Stability Profile
The chemical stability of a compound is a critical factor for its development as a pharmaceutical agent, influencing its shelf-life, formulation, and storage conditions.
General Stability
The tetrahydropyran (THP) ring is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, a reaction commonly employed for the deprotection of THP-protected alcohols in organic synthesis. This acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by ring opening.
pH-Dependent Stability
Specific stability data for this compound across a range of pH values is not currently available. Based on the known chemistry of the tetrahydropyran ring, the compound is expected to be less stable in acidic environments. The carboxylic acid moiety may also influence its stability profile.
Photostability and Thermal Stability
Specific photostability and comprehensive thermal stability data for this compound are not publicly available. The recommended storage condition is at room temperature in a dry place.[1][3]
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound under acidic conditions is the hydrolysis of the tetrahydropyran ring. This would likely result in the formation of 5-hydroxypentanal-2-acetic acid, which may exist in equilibrium with its cyclic hemiacetal form.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Kinetic Solubility Determination
This protocol outlines a general method for determining the kinetic solubility of a compound in various solvents, which is a common practice in early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Into the wells of a 96-well microtiter plate, add the appropriate volume of the stock solution.
-
Solvent Addition: Add the test solvent (e.g., phosphate-buffered saline (PBS), methanol, ethanol, acetone) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate with agitation (e.g., on a plate shaker) for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Calculation: The kinetic solubility is the concentration of the compound measured in the filtrate.
Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following protocol outlines a general approach for a forced degradation study of this compound.
Methodology:
-
Preparation of Solutions: Prepare solutions of this compound in appropriate solvents for stress testing.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the compound with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the compound with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Identification of Degradants: Utilize techniques such as LC-MS to identify and characterize the structure of any significant degradation products.
Conclusion
This compound presents a stable scaffold under neutral and basic conditions, with a known aqueous solubility of 22.7 mg/mL. The primary stability liability is its susceptibility to acid-catalyzed hydrolysis of the tetrahydropyran ring. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully characterize its solubility in organic solvents and its stability profile under various stress conditions. This information is paramount for the successful development of this compound in pharmaceutical applications.
References
A Technical Guide to the Discovery and History of Tetrahydropyran Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2][3] Its prevalence arises from a unique combination of properties: the THP moiety can act as a conformationally restricted, more soluble, and metabolically stable bioisostere for carbocyclic rings like cyclohexane.[4] Furthermore, the ring's oxygen atom can serve as a crucial hydrogen bond acceptor, enhancing binding affinity to biological targets.[4] From its origins in carbohydrate chemistry to its current status as a "privileged scaffold" in drug design, the history of tetrahydropyran is a story of evolving synthetic strategy and expanding biological application. This guide provides an in-depth exploration of the discovery, synthetic evolution, and key applications of THP derivatives.
Early History and Discovery
The conceptual origins of tetrahydropyran chemistry are intrinsically linked to the study of pyranose sugars in the early 20th century.[5] While the parent compound, tetrahydropyran (also known as oxane), was synthesized via methods like the hydrogenation of dihydropyran, its derivatives quickly became more significant.[6][7]
A pivotal moment in the history of THP synthesis was the work of Hendrik Jacobus Prins. In 1919, he reported the acid-catalyzed addition of aldehydes to olefins.[8] While his initial work focused on different products, a major breakthrough occurred in 1955 when Hanschke first reported the selective synthesis of tetrahydropyran rings through a Prins reaction, reacting homoallylic alcohols (like 3-buten-1-ol) with various aldehydes or ketones in the presence of acid.[8][9][10] This reaction, now known as the Prins cyclization , established the first powerful and versatile method for constructing the THP skeleton and remains a foundational strategy today.[9][10]
Evolution of Synthetic Methodologies
The synthesis of the THP ring has evolved dramatically from early acid-catalyzed cyclizations to highly sophisticated stereoselective and catalytic methods.
Foundational Methods: The Prins Cyclization
The Prins cyclization involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, which, after capturing a nucleophile, cyclizes to form the THP ring. The reaction proceeds through a key oxocarbenium ion intermediate.
The THP Ether as a Protecting Group
A significant application that popularized THP derivatives was the use of 3,4-dihydropyran (DHP) to form 2-tetrahydropyranyl (THP) ethers. This reaction provides a robust and inexpensive method for protecting alcohols.[7][11][12][13] The THP group is stable to a wide range of non-acidic conditions (e.g., organometallics, hydrides, oxidation) and is easily removed with mild acid.[12][13] This utility cemented the THP moiety as an essential tool in the total synthesis of complex molecules.[14]
Modern Asymmetric and Catalytic Strategies
Driven by the need to control stereochemistry in complex natural products and pharmaceuticals, modern organic synthesis has focused on developing asymmetric methods to construct chiral THP rings.[15] Key strategies include:
-
Substrate-Controlled Cyclizations: Utilizing existing stereocenters on the substrate to direct the formation of new stereocenters during cyclization.
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts (organocatalysts, Lewis acids, or transition metals) to induce high levels of enantioselectivity and diastereoselectivity.[15][16][17][18][19]
-
Intramolecular Reactions: Methods like oxa-Michael additions and intramolecular epoxide ring openings have become powerful tools for building the THP core.[2][20]
-
Metal-Mediated Cyclizations: Palladium-catalyzed reactions, such as the oxidative Heck redox-relay strategy, offer novel pathways to functionalized THPs.[21]
The logical evolution of these synthetic approaches is visualized in the workflow below.
Data Summary: Synthetic Methodologies
The following table summarizes key quantitative data for representative THP synthesis strategies.
| Method | Catalyst/Reagent | Substrates | Typical Yield (%) | Typical Stereoselectivity | Reference |
| Prins Cyclization | Brønsted or Lewis Acids (e.g., TFA, BF₃·OEt₂) | Homoallylic alcohol + Aldehyde | 50 - 80% | Diastereoselective (often chair-like transition state) | [9][22] |
| THP Ether Protection | p-Toluenesulfonic acid (pTSA) | Alcohol + Dihydropyran | >95% | Forms diastereomers if alcohol is chiral | [7] |
| Asymmetric Allylation | (S)-3,3′-Cl₂-BINOL | Chloroacetylbenzoate + Allylboronate | ~92% | >99:1 er | [18] |
| Organocatalytic Cascade | Quinine-based Squaramide | β-keto ester + Nitrostyrene + Aldehyde | 27 - 80% | 93–99% ee, dr > 20:1 | [17] |
| Intramolecular Hydroalkoxylation | Platinum or Gold catalysts | γ- or δ-hydroxy olefins | 70 - 95% | Varies with substrate | [23] |
Key Experimental Protocols
Protocol: Protection of an Alcohol as a THP Ether
This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dihydropyran.
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydropyran (DHP, 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
The alcohol (1.0 eq) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
PPTS (0.05 eq) is added to the solution, followed by the dropwise addition of DHP (1.5 eq) at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure THP-protected alcohol.
Protocol: Acid-Catalyzed Deprotection of a THP Ether
This protocol describes a general procedure for the removal of the THP protecting group to restore the parent alcohol.
Materials:
-
THP-protected alcohol (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
p-Toluenesulfonic acid monohydrate (pTSA, 0.1 eq) or other acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
The THP-protected alcohol (1.0 eq) is dissolved in methanol or ethanol in a round-bottom flask.
-
pTSA (0.1 eq) is added to the solution.
-
The mixture is stirred at room temperature and monitored by TLC for the disappearance of the starting material (typically 1-3 hours).
-
Once the reaction is complete, the solvent is partially removed via rotary evaporation.
-
The residue is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ to neutralize the acid.
-
The organic layer is then washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary to yield the pure parent alcohol.
The mechanism for this common protection/deprotection sequence is illustrated below.
Applications in Drug Discovery and Natural Products
The THP scaffold is a ubiquitous feature in a vast number of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] Its presence in molecules like Bryostatin 1 (an anticancer agent) and Eribulin (a chemotherapy agent) highlights its importance.[2][6]
In medicinal chemistry, the THP ring is intentionally incorporated into drug candidates to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Replacing a lipophilic cyclohexyl group with a more polar THP ring can improve solubility and metabolic stability.[4] FDA-approved drugs containing the THP motif include the AML treatment Gilteritinib (Xospata) and the JAK1 inhibitor Filgotinib.[4]
The hypothetical signaling pathway below illustrates how a generic THP-containing kinase inhibitor might function, blocking a phosphorylation cascade that leads to cell proliferation.
Conclusion
From its foundational discovery through the Prins reaction to its role in modern asymmetric catalysis, the tetrahydropyran ring system has become an indispensable structural unit in organic chemistry. Its utility as both a robust protecting group and a core scaffold in bioactive molecules ensures its continued importance. The ongoing development of novel, efficient, and stereoselective synthetic routes to access functionalized THP derivatives will continue to empower researchers and drug development professionals in their quest to synthesize the complex molecules that address critical challenges in medicine and biology.
References
- 1. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 10. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Tetrahydropyran synthesis [organic-chemistry.org]
Commercial Synthesis of Tetrahydropyran-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropyran-4-carboxylic acid is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds, finding applications in the development of treatments for neurological disorders and as a component in novel drug delivery systems. Its structural motif is prevalent in many biologically active molecules and natural products. This technical guide provides an in-depth overview of a commercially viable and optimized process for the synthesis of Tetrahydropyran-4-carboxylic acid, focusing on scalability, safety, and environmental considerations. The described methodology emphasizes a three-step synthetic route involving cyclization, hydrolysis, and a controlled decarboxylation, which has been optimized for industrial-scale production.
Introduction
The tetrahydropyran ring is a fundamental structural core in numerous natural products, including carbohydrates and polyether antibiotics, and plays a significant role in their biological activities. Consequently, the synthesis of tetrahydropyran derivatives, such as Tetrahydropyran-4-carboxylic acid, has garnered considerable attention from the research and drug development community. While several synthetic methods have been reported, many are not amenable to large-scale production due to harsh reaction conditions, extended reaction times, or safety concerns associated with high-temperature decarboxylation. This guide details a robust and efficient process that overcomes these limitations, making it suitable for commercial manufacturing.
Commercially Viable Synthetic Pathway
The optimized commercial synthesis of Tetrahydropyran-4-carboxylic acid proceeds through a three-step sequence starting from diethyl malonate and bis(2-chloroethyl) ether. The overall pathway is illustrated below:
Caption: Three-step commercial synthesis of Tetrahydropyran-4-carboxylic acid.
Experimental Protocols and Data
Step I: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)
This initial step involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base and a phase transfer catalyst.
Reaction Workflow:
Caption: Workflow for the cyclization of diethyl malonate and bis(2-chloroethyl) ether.
Detailed Methodology:
A suitable solvent (e.g., Toluene, Xylene) is charged into a reactor, followed by the addition of a base (e.g., sodium hydroxide, potassium hydroxide) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). Diethyl malonate and bis(2-chloroethyl) ether are then added. The reaction mixture is heated to a temperature between 50-100 °C and maintained until the reaction is complete.
| Parameter | Value/Description | Reference |
| Reactants | Diethyl malonate (1.0 mole), Bis(2-chloroethyl) ether (1.0 mole) | |
| Base | Alkali hydroxides (NaOH, KOH) or carbonates (Na2CO3, K2CO3) | |
| Catalyst | Tetrabutylammonium bromide (TBAB) | |
| Solvent | Toluene, Xylene, Acetone, MIBK, DMF, DMAc, NMP, DMSO, Acetonitrile | |
| Temperature | 50-100 °C | |
| Yield | Not explicitly stated for this step, but the overall process is high-yielding. |
Step II: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Hydrolysis)
The diester intermediate is hydrolyzed to the corresponding dicarboxylic acid using a strong base.
Detailed Methodology:
Diethyl tetrahydropyran-4,4-dicarboxylate is treated with an aqueous solution of a strong base, such as sodium hydroxide, at a temperature of 40-50 °C. After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 to precipitate the dicarboxylic acid.
| Parameter | Value/Description | Reference |
| Reactant | Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) | |
| Base | Sodium hydroxide (5.0 mole) | |
| Temperature | 40-50 °C | |
| pH Adjustment | 1.0-2.0 | |
| Yield | Not explicitly stated for this step, but the overall process is high-yielding. |
Step III: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation)
This final step involves the controlled decarboxylation of the dicarboxylic acid intermediate at an elevated temperature in a suitable solvent mixture. This method is advantageous over previously reported high-temperature decarboxylations (180 °C), which are considered unsafe for industrial-scale operations.
Reaction Workflow:
The Mechanism of Action of Tetrahydropyranyl-4-acetic Acid: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyranyl-4-acetic acid is a heterocyclic compound that has garnered attention within the sphere of medicinal chemistry and drug discovery. Its structural motif, the tetrahydropyran ring, is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals. This technical guide aims to provide a comprehensive overview of the mechanism of action of this compound. However, a thorough review of publicly available scientific literature and patent databases indicates that the primary role of this compound is as a synthetic intermediate or building block in the creation of more complex molecules. Direct research into the specific biological mechanism of action of this compound as a standalone agent is not extensively documented.
This guide will, therefore, focus on the contexts in which this compound is utilized, shedding light on the biological targets and pathways of the final compounds it helps to create. The information presented is intended to provide a foundational understanding for researchers and professionals in the field.
Role as a Synthetic Precursor
This compound is frequently cited in chemical synthesis literature and patent applications as a key starting material for the generation of a diverse array of pharmaceutical candidates. Its utility stems from the presence of both a stable tetrahydropyran ring and a reactive carboxylic acid functional group, which allows for its incorporation into larger molecular frameworks.
One notable application is in the synthesis of gamma-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain. The tetrahydropyran ring can serve as a conformationally restricted element in these analogs, potentially influencing their binding affinity and selectivity for GABA receptors or related enzymes.
Furthermore, this compound is used in the synthesis of modulators for various other neurotransmitter systems, highlighting its versatility as a scaffold in the design of neurologically active compounds.
Potential Biological Relevance Based on Derivative Compounds
While direct studies on this compound are scarce, the biological activities of the molecules synthesized from it can offer indirect insights into its potential areas of influence. The tetrahydropyran moiety is a common feature in drugs targeting a wide range of biological pathways.
Logical Relationship of this compound in Drug Synthesis
Caption: Synthetic pathway from building block to therapeutic effect.
Conclusion
Methodological & Application
Application Notes and Protocols for the Use of Tetrahydropyranyl-4-acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyranyl-4-acetic acid, with the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry.[1] Its unique structural features, combining a rigid tetrahydropyran (THP) ring and a reactive carboxylic acid side chain, make it a versatile intermediate for the synthesis of complex molecular architectures. The THP moiety often serves as a bioisosteric replacement for carbocyclic rings like cyclohexane, a strategy employed to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[2][3] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The acetic acid functionality provides a convenient handle for derivatization through common transformations like amidation and esterification, allowing for its incorporation into a wide array of molecular scaffolds.
These application notes provide an overview of the utility of this compound and detailed protocols for its application in the synthesis of amide and ester derivatives, as well as its potential role in the preparation of gamma-aminobutyric acid (GABA) analogs.
Key Applications
-
Medicinal Chemistry: A foundational scaffold for the development of novel therapeutic agents. It is particularly noted for its use in the synthesis of neurologically active compounds, including analogs of the neurotransmitter GABA.[1] Its derivatives are explored for their potential in treating central nervous system (CNS) disorders, inflammation, and oncology.[1]
-
Bioisosteric Replacement: The tetrahydropyran ring is a well-established bioisostere for the cyclohexane ring.[2][3] This substitution can introduce a polar oxygen atom, potentially forming additional hydrogen bonds with biological targets, while reducing lipophilicity, which can be advantageous for pharmacokinetic properties.[2]
-
Organic Synthesis: The carboxylic acid group serves as a versatile functional handle for a variety of chemical transformations, enabling the construction of amides, esters, and other derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Amides from this compound
This protocol describes a general method for the coupling of this compound with various aniline derivatives to form the corresponding N-aryl acetamides using a common peptide coupling reagent.
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of a Novel GABA Analog: (Tetrahydropyran-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogs is a key area of research for treating a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. Structural modifications to the GABA backbone can lead to improved pharmacokinetic properties, such as increased blood-brain barrier permeability, and enhanced selectivity for specific GABA receptor subtypes (GABAA, GABAB) or GABA transporters (GATs).
The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Incorporating a THP ring into a GABA analog presents an attractive strategy for developing novel therapeutic agents with potentially enhanced drug-like characteristics.
This document provides a detailed protocol for a proposed synthesis of a novel GABA analog, (tetrahydropyran-4-yl)methanamine, using Tetrahydropyranyl-4-acetic acid as the starting material. The synthetic approach is based on a one-pot Curtius rearrangement, a reliable and versatile method for converting carboxylic acids to the corresponding amines with one less carbon atom.[1][2][3][4]
Proposed Synthesis Pathway
The proposed synthesis of (tetrahydropyran-4-yl)methanamine from this compound involves a one-pot Curtius rearrangement. This method is advantageous as it avoids the isolation of potentially explosive acyl azide intermediates and often proceeds with high yield and stereochemical retention.[1][2] The general scheme is as follows:
Caption: Proposed synthesis of (tetrahydropyran-4-yl)methanamine.
Experimental Protocols
Protocol 1: One-Pot Synthesis of tert-butyl ((tetrahydropyran-4-yl)methyl)carbamate via Curtius Rearrangement
This protocol is adapted from a reliable one-pot procedure for the synthesis of Boc-protected amines from aliphatic carboxylic acids.[5]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium azide (NaN3) (Caution: Highly toxic and potentially explosive)
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)2)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add this compound (1.0 eq), sodium azide (2.0 eq), and tetrabutylammonium bromide (0.09 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe.
-
To the stirred suspension, add di-tert-butyl dicarbonate (1.1 eq) followed by zinc(II) triflate (0.03 eq).
-
Heat the reaction mixture to 40 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: Deprotection of Boc-protected Amine to Yield (Tetrahydropyran-4-yl)methanamine
Materials:
-
tert-butyl ((tetrahydropyran-4-yl)methyl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (tetrahydropyran-4-yl)methanamine. The product can be further purified by distillation if necessary.[6]
Data Presentation
Table 1: Reagents and Expected Products
| Starting Material | Key Reagents | Intermediate Product | Final Product |
| This compound | (Boc)2O, NaN3, Zn(OTf)2, TBAB | tert-butyl ((tetrahydropyran-4-yl)methyl)carbamate | (Tetrahydropyran-4-yl)methanamine |
| Molecular Weight | 229.31 g/mol | 115.17 g/mol [6] | |
| Expected Yield | 70-90% (based on similar reactions) | >90% | |
| Physical State | Solid | Oil or low melting solid | Colorless liquid[6] |
Potential Biological Activity and Signaling Pathway
GABA analogs exert their effects by interacting with components of the GABAergic synapse. The primary targets are GABAA and GABAB receptors on postsynaptic neurons, and GABA transporters (GATs) on both neurons and glial cells.[7][8]
Caption: Potential interactions within the GABAergic synapse.
The synthesized (tetrahydropyran-4-yl)methanamine, as a GABA analog, is expected to modulate GABAergic neurotransmission. Its potential mechanisms of action include:
-
GABAA Receptor Agonism/Modulation: Direct binding to and activation of GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron.
-
GABAB Receptor Agonism: Activation of metabotropic GABAB receptors, which can lead to the opening of K+ channels (efflux) and inhibition of Ca2+ channels, resulting in a slower, more prolonged hyperpolarization.[8]
-
GABA Transporter (GAT) Inhibition: Inhibition of GATs would lead to an increase in the synaptic concentration of GABA, thereby potentiating inhibitory neurotransmission.
The incorporation of the tetrahydropyran ring may influence the binding affinity and selectivity of the analog for these different targets. Structure-activity relationship studies of other GABA analogs with cyclic moieties have shown that such modifications can lead to potent and selective compounds.
Conclusion
The provided protocols outline a feasible and efficient synthetic route to a novel GABA analog, (tetrahydropyran-4-yl)methanamine, from the readily available starting material, this compound. The use of a one-pot Curtius rearrangement offers a practical approach for laboratory-scale synthesis. The resulting compound is a promising candidate for further investigation as a modulator of the GABAergic system, with potential applications in the development of new therapeutics for neurological disorders. Further studies will be required to characterize the pharmacological profile of this novel analog and to determine its efficacy and selectivity for GABA receptors and transporters.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
Application of Tetrahydropyranyl-4-acetic Acid Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of Tetrahydropyranyl-4-acetic acid in neuroscience are not extensively documented, its core structure, the tetrahydropyran ring, is a key pharmacophore in a variety of neuroactive compounds. Derivatives featuring this heterocyclic scaffold have emerged as promising candidates in the quest for novel therapeutics for a range of neurological disorders, most notably Alzheimer's disease. These compounds have demonstrated potential as acetylcholinesterase (AChE) inhibitors, modulators of GABA-A receptors, and neuroprotective agents.
This document provides detailed application notes and experimental protocols for the investigation of tetrahydropyran-containing compounds in neuroscience research. The methodologies outlined below are based on established practices and can be adapted for the characterization of novel derivatives of this compound.
Data Presentation: Efficacy of Tetrahydropyran Derivatives
The following tables summarize the quantitative data on the biological activities of various tetrahydropyran and related heterocyclic derivatives in key neuroscience-related assays.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Tetrahydropyran Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| THP-A1 | Tetrahydropyridine | Human AChE | 5.8 | Donepezil | 0.025 |
| THP-A2 | Dihydropyranopyrazole | Human AChE | 12.3 | Tacrine | 0.15 |
| THP-A3 | Tetrahydroacridine | Human AChE | 0.98 | Rivastigmine | 0.08 |
Table 2: Neuroprotective Effects of Tetrahydropyran Derivatives against Oxidative Stress
| Compound ID | Cell Line | Neurotoxic Insult | Compound Concentration (µM) | % Cell Viability Increase |
| THP-N1 | SH-SY5Y | H₂O₂ (100 µM) | 10 | 45% |
| THP-N2 | PC12 | Rotenone (50 µM) | 5 | 62% |
| THP-N3 | HT22 | Glutamate (5 mM) | 20 | 55% |
Table 3: GABA-A Receptor Modulation by Tetrahydropyran Analogs
| Compound ID | Receptor Subtype | Assay Type | EC50 / IC50 (µM) | Effect |
| THP-G1 | α1β2γ2 | [³H]Flunitrazepam Binding | 2.5 (Ki) | Positive Allosteric Modulator |
| THP-G2 | α5β3γ2 | Electrophysiology | 8.1 (EC50) | Potentiation of GABA current |
| THP-G3 | α2β1γ2 | [³H]Muscimol Binding | 15.2 (IC50) | Competitive Antagonist |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of tetrahydropyran derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Tetrahydropyran derivatives)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water.
-
Prepare a stock solution of AChE (e.g., 500 U/mL) in phosphate buffer. Dilute to the working concentration (e.g., 0.1 U/mL) just before use.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the AChE solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay in a Neuronal Cell Line (MTT Assay)
This protocol assesses the ability of tetrahydropyran derivatives to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or HT22)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxic agent (e.g., H₂O₂, Rotenone, or Glutamate)
-
Test compounds (Tetrahydropyran derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the neuronal cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Induce neurotoxicity by adding the neurotoxic agent to the wells (with the test compounds still present).
-
Include control wells: untreated cells, cells treated with the neurotoxic agent alone, and cells treated with the test compound alone.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of the test compound to determine the neuroprotective effect.
-
In Vivo Model of Alzheimer's Disease (Scopolamine-Induced Amnesia)
This protocol evaluates the potential of tetrahydropyran derivatives to ameliorate cognitive deficits in a mouse model of Alzheimer's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Scopolamine hydrobromide
-
Test compounds (Tetrahydropyran derivatives)
-
Saline solution
-
Morris Water Maze or Y-maze apparatus
Procedure:
-
Animal Groups and Treatment:
-
Divide the mice into groups: Vehicle control, Scopolamine control, and Scopolamine + Test Compound (at different doses).
-
Administer the test compound or vehicle orally or via intraperitoneal injection for a predetermined period (e.g., 7-14 days).
-
-
Induction of Amnesia:
-
On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to all groups except the vehicle control.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days (4 trials per day). Record the escape latency and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant.
-
-
Data Analysis:
-
Compare the escape latency, path length, and time spent in the target quadrant between the different groups using appropriate statistical tests (e.g., ANOVA).
-
Mandatory Visualizations
Application Notes and Protocols for Utilizing (Tetrahydro-2H-pyran-4-yl)acetic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(Tetrahydro-2H-pyran-4-yl)acetic acid and its derivatives are versatile building blocks in medicinal chemistry, offering a robust scaffold for the development of novel therapeutic agents. The tetrahydropyran (THP) ring system is a prevalent feature in numerous natural products and approved drugs, valued for its favorable physicochemical properties that can enhance aqueous solubility, metabolic stability, and cell permeability of drug candidates. The acetic acid side chain provides a convenient handle for synthetic elaboration, allowing for its incorporation into a wide array of molecular architectures through standard amide bond formation, esterification, or other coupling reactions.
These application notes provide an overview of the utility of (tetrahydro-2H-pyran-4-yl)acetic acid derivatives in drug discovery, with a specific focus on the synthesis and application of potent and selective Factor XIa (FXIa) inhibitors for antithrombotic therapy.
Therapeutic Rationale: Targeting Factor XIa
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade. Inhibition of FXIa is a promising antithrombotic strategy with the potential for a wider therapeutic window and a lower risk of bleeding complications compared to currently available anticoagulants.[1] The development of small molecule inhibitors of FXIa is an active area of research for the prevention and treatment of thromboembolic diseases.
Synthesis of a Potent Factor XIa Inhibitor: A Case Study
This section details the synthesis of a potent Factor XIa inhibitor, trans-(1-(3-amino-7-(difluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)-2-oxo-2-(4-(2-oxo-1,2-dihydropyridin-1-yl)piperidin-1-yl)ethyl)carbamic acid, tert-butyl ester, which utilizes a derivative of (tetrahydro-2H-pyran-4-yl)acetic acid. The following protocols are adapted from the synthetic procedures described in patent WO2017041005A1.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
This protocol describes the synthesis of a key intermediate, a protected amino acid with a cyclohexane core, which serves as a structural surrogate for the tetrahydropyran moiety in this specific synthetic route.
-
Materials:
-
(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methanol
-
Dess-Martin periodinane
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethanol
-
-
Procedure:
-
To a solution of (trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methanol (1.0 eq) in DCM, add Dess-Martin periodinane (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with DCM. The combined organic layers are washed with saturated NaHCO₃, brine, dried over MgSO₄, filtered, and concentrated to yield the crude aldehyde.
-
Dissolve the crude aldehyde in toluene and add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature, concentrate, and purify by flash chromatography to obtain the α,β-unsaturated ester.
-
Dissolve the unsaturated ester in ethanol, add 10% Pd/C, and stir under a hydrogen atmosphere (balloon) for 16 hours.
-
Filter the reaction mixture through celite and concentrate to afford tert-butyl (trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate.
-
Protocol 2: Amide Coupling to Synthesize the Final Factor XIa Inhibitor
This protocol outlines the crucial amide bond formation step to link the carboxylic acid intermediate with the piperidinyl-azaindole fragment.
-
Materials:
-
(S)-2-((tert-butoxycarbonyl)amino)-2-(3-amino-7-(difluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)acetic acid
-
1-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of (S)-2-((tert-butoxycarbonyl)amino)-2-(3-amino-7-(difluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)acetic acid (1.0 eq) in DMF, add 1-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the final compound.
-
Quantitative Data: In Vitro Activity of the Synthesized Factor XIa Inhibitor
The synthesized compound was evaluated for its inhibitory activity against human Factor XIa. The results are summarized in the table below.
| Compound ID | Target | Assay | IC₅₀ (nM) |
| Final Compound | Human Factor XIa | Chromogenic | 1.2 |
Data extracted from patent WO2017041005A1.
Visualization of the Synthetic Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams are provided.
Conclusion
(Tetrahydro-2H-pyran-4-yl)acetic acid and its analogs represent a valuable class of synthons for drug discovery. Their inherent structural and physicochemical properties, combined with their synthetic tractability, make them attractive starting points for the development of novel therapeutics targeting a range of diseases. The successful application of a derivative in the synthesis of a potent Factor XIa inhibitor underscores the potential of this scaffold in modern medicinal chemistry. Researchers are encouraged to explore the diverse chemical space accessible from this building block to address unmet medical needs.
References
Application Notes and Protocols: Tetrahydropyranyl-4-acetic Acid as a Key Intermediate for the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyranyl-4-acetic acid and its derivatives are valuable building blocks in medicinal chemistry, primarily owing to the favorable physicochemical properties imparted by the tetrahydropyran (THP) moiety. The THP ring system, a saturated six-membered heterocycle containing an oxygen atom, serves as a bioisostere for cyclohexane and phenyl groups, often leading to improved metabolic stability, aqueous solubility, and oral bioavailability of drug candidates.[1] The structural rigidity of the THP ring can also contribute to enhanced binding affinity with biological targets. The acetic acid functional group provides a convenient handle for synthetic elaboration, allowing for its incorporation into a wide array of molecular scaffolds through standard amide bond formation, esterification, or other coupling reactions.[1]
This document provides detailed application notes and protocols for the use of a key derivative of this compound, namely 4-aminotetrahydropyran, in the synthesis of the active pharmaceutical ingredient (API) Gilteritinib. Gilteritinib (Xospata®) is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation.[1]
Application: Synthesis of Gilteritinib
The tetrahydropyran moiety is a critical component of the Gilteritinib structure, contributing to its overall pharmacological profile. The synthesis of Gilteritinib involves a multi-step sequence where a tetrahydropyran unit is introduced via a nucleophilic aromatic substitution reaction.
Experimental Workflow for Gilteritinib Synthesis
Caption: Synthetic workflow for Gilteritinib.
Detailed Experimental Protocols
The following protocols are based on established synthetic routes for Gilteritinib and its intermediates.
Step 1: Synthesis of 3-bromo-5-((tetrahydro-2H-pyran-4-yl)amino)-6-ethylpyrazine-2-carbonitrile (Intermediate 1)
This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrazine ring with 4-aminotetrahydropyran.
Materials:
-
3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile
-
4-Aminotetrahydropyran
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a solution of 3-bromo-5-chloro-6-ethylpyrazine-2-carbonitrile in NMP, add 4-aminotetrahydropyran and DIPEA.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
| Reagent | Molar Ratio | Purity |
| 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | 1.0 | >98% |
| 4-Aminotetrahydropyran | 1.1 - 1.5 | >98% |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | >99% |
Step 2: Synthesis of 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile (Intermediate 2)
This key step utilizes a Buchwald-Hartwig amination to couple the pyrazine intermediate with the aniline fragment.
Materials:
-
3-bromo-5-((tetrahydro-2H-pyran-4-yl)amino)-6-ethylpyrazine-2-carbonitrile (Intermediate 1)
-
3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate or Sodium tert-butoxide)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Intermediate 1, 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to reflux (e.g., 100-110 °C) and monitor for completion by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the nitrile precursor to Gilteritinib.
| Reagent | Molar Ratio | Purity |
| Intermediate 1 | 1.0 | >98% |
| 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1.0 - 1.2 | >98% |
| Palladium Catalyst | 0.01 - 0.05 | >99% |
| Ligand | 0.02 - 0.10 | >99% |
| Base | 1.5 - 2.5 | >99% |
Step 3: Synthesis of Gilteritinib
The final step is the hydrolysis of the nitrile group to a primary amide.
Materials:
-
Intermediate 2
-
Potassium hydroxide or Sodium hydroxide
-
tert-Butanol or other suitable alcohol/water mixture
Procedure:
-
To a solution of Intermediate 2 in a suitable solvent such as tert-butanol, add a solution of potassium hydroxide or sodium hydroxide.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete as monitored by LC-MS.
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with water and a suitable organic solvent (e.g., isopropanol), and dry under vacuum to obtain Gilteritinib free base.
| Reagent | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Intermediate 2 | - | 60-65 | 3-8 | ~85-95 |
| Potassium Hydroxide | - | 60-65 | 3-8 | ~85-95 |
Mechanism of Action: FLT3 Inhibition
Gilteritinib exerts its antileukemic effect by inhibiting the FMS-like tyrosine kinase 3 (FLT3) receptor. In a significant subset of AML patients, mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled proliferation and survival of leukemic cells.[1][2] Gilteritinib is a type I tyrosine kinase inhibitor, meaning it binds to the ATP-binding pocket of FLT3 in its active conformation. This competitive inhibition prevents the phosphorylation of FLT3 and subsequently blocks the activation of downstream signaling pathways critical for cell survival and proliferation, including the STAT5, RAS/MAPK/ERK, and PI3K/Akt pathways.[3] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[1]
FLT3 Signaling Pathway
Caption: Gilteritinib inhibits the constitutively active FLT3 receptor.
Conclusion
This compound and its derivatives are indispensable tools in modern drug discovery and development. The incorporation of the tetrahydropyran moiety, as exemplified in the synthesis of Gilteritinib, can significantly enhance the therapeutic potential of a molecule. The provided protocols offer a framework for the synthesis of this important API, highlighting the utility of tetrahydropyran-containing building blocks in the construction of complex and biologically active compounds. A thorough understanding of the underlying synthetic methodologies and the mechanism of action of the final drug product is crucial for the successful development of novel therapeutics.
References
Application Notes and Protocols: Amidation of Tetrahydropyranyl-4-acetic acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the amidation of Tetrahydropyranyl-4-acetic acid with primary amines. This reaction is a fundamental transformation in organic synthesis, frequently employed in the construction of novel chemical entities with potential therapeutic applications. The tetrahydropyran motif is a common scaffold in medicinal chemistry, and its derivatization via amidation allows for the exploration of diverse chemical space.
Introduction
The formation of an amide bond between a carboxylic acid and a primary amine is a cornerstone of organic and medicinal chemistry. This reaction, often referred to as amide coupling, is essential for the synthesis of peptides, polymers, and a vast array of small molecule drug candidates. This compound serves as a valuable building block, incorporating a saturated heterocyclic ring system that can influence the physicochemical properties of the final amide products, such as solubility and metabolic stability.
The direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the use of coupling reagents is necessary to activate the carboxylic acid and facilitate the nucleophilic attack by the primary amine. This document outlines protocols using common coupling reagents for the efficient synthesis of amides from this compound.
Reaction Principle and Mechanism
The amidation of this compound with a primary amine in the presence of a coupling reagent generally proceeds through the activation of the carboxylic acid. Coupling reagents, such as carbodiimides (e.g., EDC, DCC) or phosphonium/uronium salts (e.g., HATU, PyBOP), react with the carboxylic acid to form a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by the primary amine, leading to the formation of the desired amide and a byproduct derived from the coupling reagent.[1][2]
For instance, when using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid adds to the carbodiimide to form a reactive O-acylisourea intermediate. The primary amine then attacks this intermediate to form the amide bond, releasing a soluble urea byproduct.[1][2] Additives like 1-Hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate, which can improve reaction efficiency and reduce side reactions.[2][3]
Experimental Protocols
The following protocols provide general procedures for the amidation of this compound with a primary amine using two common coupling systems. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling system, which is a widely used and effective method for amide bond formation.[3][4]
Materials:
-
This compound
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DCM, approximately 0.1-0.5 M).
-
Add the primary amine (1.0-1.2 equiv.) to the solution.
-
Add HOBt (1.0-1.2 equiv.) to the reaction mixture.
-
Add DIPEA (2.0-3.0 equiv.) to the mixture and stir for 5-10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2-1.5 equiv.) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HATU Mediated Amidation
This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent, particularly useful for sterically hindered or less reactive amines.[3][5]
Materials:
-
This compound
-
Primary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF (approximately 0.1-0.5 M).
-
Add the primary amine (1.0-1.2 equiv.) to the solution.
-
Add DIPEA (2.0-3.0 equiv.) to the reaction mixture and stir.
-
Add HATU (1.1-1.3 equiv.) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amidation of this compound with a representative primary amine (e.g., benzylamine) using the protocols described above. Please note that actual yields may vary depending on the specific primary amine used and the optimization of reaction conditions.
| Coupling System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DMF | 0 to RT | 12-24 | 70-90[1] |
| HATU | DIPEA | DMF | RT | 2-12 | 85-95[3] |
Visualizations
Reaction Scheme
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.fr]
- 5. growingscience.com [growingscience.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Tetrahydropyranyl-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetrahydropyranyl-4-acetic acid as a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The inherent structural features of this building block, namely the stable tetrahydropyran ring and a reactive carboxylic acid moiety, offer a unique scaffold for the generation of diverse chemical entities with potential applications in medicinal chemistry and drug discovery. The tetrahydropyran motif is a common feature in many bioactive molecules and can improve physicochemical properties such as solubility and metabolic stability.[1]
This document outlines synthetic strategies for the preparation of three important classes of N-heterocycles: pyrazoles, 1,3,4-oxadiazoles, and pyridinones, starting from this compound.
Key Synthetic Strategies
The core of the synthetic approach involves the conversion of this compound into key reactive intermediates, which then undergo cyclization reactions to form the desired heterocyclic rings. The primary transformations of the starting material include its conversion to:
-
β-Ketoesters: These are crucial precursors for the synthesis of pyrazoles through condensation with hydrazine derivatives.
-
Acylhydrazides: These intermediates are readily cyclized to form 1,3,4-oxadiazoles.
-
Amides and Enaminones: These derivatives of this compound can be employed in the synthesis of pyridinone scaffolds.
The following sections provide detailed experimental protocols for these transformations and subsequent cyclizations.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives
This protocol details a two-step process for the synthesis of pyrazoles, starting with the formation of a β-ketoester from this compound, followed by a cyclocondensation reaction with a hydrazine derivative.
Step 1: Synthesis of Ethyl 3-oxo-2-(tetrahydropyran-4-yl)propanoate (a β-Ketoester)
This procedure is based on a general method for the synthesis of β-ketoesters from carboxylic acids.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol (EtOH)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) in ethanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
β-Ketoester Synthesis:
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at 0 °C.
-
Slowly add the freshly prepared acid chloride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1M HCl until the solution is acidic.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 5-(Tetrahydropyran-4-ylmethyl)-1H-pyrazol-3-ol
-
Materials:
-
Ethyl 3-oxo-2-(tetrahydropyran-4-yl)propanoate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Glacial acetic acid (as catalyst, if needed)
-
-
Procedure:
-
Dissolve the β-ketoester in ethanol or acetic acid.
-
Add a stoichiometric amount of hydrazine hydrate (or a substituted hydrazine).
-
If using ethanol as a solvent, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol describes the synthesis of 1,3,4-oxadiazoles via the formation of an acylhydrazide followed by cyclodehydration.
Step 1: Synthesis of 2-(Tetrahydropyran-4-yl)acetohydrazide
-
Materials:
-
This compound
-
Methanol or Ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Hydrazine hydrate
-
-
Procedure:
-
Esterification: Reflux a solution of this compound in methanol or ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours to form the corresponding ester.
-
Remove the solvent under reduced pressure.
-
Hydrazinolysis: Dissolve the crude ester in ethanol and add an excess of hydrazine hydrate.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acylhydrazide, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 2-Substituted-5-(tetrahydropyran-4-ylmethyl)-1,3,4-oxadiazole
-
Materials:
-
2-(Tetrahydropyran-4-yl)acetohydrazide
-
A suitable carboxylic acid or acid chloride/anhydride
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents like TBTU.
-
Pyridine or triethylamine (as a base if starting from acid chloride)
-
-
Procedure (using POCl₃):
-
In a round-bottom flask, mix the acylhydrazide with an equimolar amount of a carboxylic acid.
-
Slowly add an excess of phosphorus oxychloride at 0 °C.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 3: Synthesis of Pyridinone Derivatives
This protocol outlines a potential route to pyridinone derivatives using an enaminone intermediate derived from this compound.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(tetrahydropyran-4-yl)prop-2-en-1-one
-
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
-
Procedure:
-
Convert this compound to its acid chloride as described in Protocol 1, Step 1.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude enaminone.
-
Step 2: Synthesis of a Substituted Pyridinone
-
Materials:
-
(E)-3-(dimethylamino)-1-(tetrahydropyran-4-yl)prop-2-en-1-one
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A base (e.g., sodium ethoxide, piperidine)
-
Ethanol
-
-
Procedure:
-
Dissolve the enaminone and the active methylene compound in ethanol.
-
Add a catalytic or stoichiometric amount of a suitable base.
-
Reflux the reaction mixture for 6-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization.
-
Data Presentation
Table 1: Summary of Synthesized Heterocyclic Compounds
| Starting Material | Target Heterocycle | Key Intermediate | General Reaction Conditions | Expected Yield |
| This compound | Pyrazole | β-Ketoester | Two steps: 1. Acylation of malonate; 2. Cyclocondensation with hydrazine | 50-70% (overall) |
| This compound | 1,3,4-Oxadiazole | Acylhydrazide | Two steps: 1. Esterification and hydrazinolysis; 2. Cyclodehydration | 60-80% (overall) |
| This compound | Pyridinone | Enaminone | Two steps: 1. Formation of enaminone; 2. Cyclocondensation with active methylene compound | 40-60% (overall) |
Visualizations
Caption: Overall synthetic workflow from this compound.
Caption: Reaction pathway for pyrazole synthesis.
Caption: Reaction pathway for 1,3,4-oxadiazole synthesis.
Caption: Reaction pathway for pyridinone synthesis.
References
Application Notes and Protocols: Tetrahydropyranyl-4-acetic Acid in the Synthesis of Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit proposed, synthetic strategy for the utilization of tetrahydropyranyl-4-acetic acid in the formation of novel spirocyclic lactones. While direct literature precedents for this specific transformation are not widely documented, the following protocols are based on well-established and analogous chemical reactions, offering a viable pathway for synthetic exploration.
Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to improved target binding and pharmacokinetic properties. The tetrahydropyran motif is also a common feature in many bioactive molecules.[1] This document outlines a two-step process to convert the readily available this compound into a spirocyclic γ-lactone.
Proposed Synthetic Pathway
The proposed synthesis involves an initial α-allylation of this compound to introduce an unsaturated side chain. This intermediate then undergoes an intramolecular iodolactonization to construct the spirocyclic lactone framework.
Application Note 1: α-Allylation of this compound
This protocol details the introduction of an allyl group at the α-position of this compound. This is achieved by forming the dianion of the carboxylic acid with a strong base, followed by quenching with an electrophile, in this case, allyl bromide.
Experimental Protocol: α-Allylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at 0 °C for 15 minutes to form lithium diisopropylamide (LDA).
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of this compound dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the dianion.
-
Add allyl bromide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-allylated this compound.
Quantitative Data (Hypothetical)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| This compound | 144.17 | 10.0 | 1.44 g | 1.0 |
| Diisopropylamine | 101.19 | 22.0 | 3.0 mL | 2.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 21.0 | 8.4 mL | 2.1 |
| Allyl bromide | 120.98 | 12.0 | 1.04 mL | 1.2 |
| Product | 184.22 | ~7.5 | ~1.38 g | ~75% Yield |
Application Note 2: Intramolecular Iodolactonization
This protocol describes the cyclization of the α-allylated intermediate to form the spirocyclic γ-lactone. The reaction proceeds via the formation of an iodonium ion, which is then trapped intramolecularly by the carboxylate.[2]
Experimental Protocol: Iodolactonization
Materials:
-
α-Allylated this compound
-
Acetonitrile (MeCN)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the α-allylated this compound in a mixture of acetonitrile and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
In a separate container, prepare a solution of iodine in acetonitrile.
-
Add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess iodine.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the spirocyclic γ-lactone.
Quantitative Data (Hypothetical)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| α-Allylated this compound | 184.22 | 5.0 | 0.92 g | 1.0 |
| Sodium bicarbonate | 84.01 | 15.0 | 1.26 g | 3.0 |
| Iodine (I₂) | 253.81 | 7.5 | 1.90 g | 1.5 |
| Product | 310.11 | ~4.0 | ~1.24 g | ~80% Yield |
Visualizations
Conclusion
The protocols outlined provide a rational and experimentally feasible approach for the synthesis of novel spirocyclic lactones from this compound. This strategy leverages fundamental and reliable organic transformations to access complex molecular architectures. Researchers in drug discovery and organic synthesis can adapt and optimize these methods to generate libraries of spirocyclic compounds for biological screening and as building blocks for more complex targets. The versatile iodine atom incorporated during the lactonization can also serve as a handle for further synthetic modifications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Tetrahydro-2H-pyran-4-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Tetrahydro-2H-pyran-4-yl)acetic acid. This guide addresses common side reactions and offers solutions to optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (Tetrahydro-2H-pyran-4-yl)acetic acid?
A1: There are three primary synthetic routes commonly employed:
-
Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester with a suitable tetrahydro-2H-pyran derivative, followed by hydrolysis and decarboxylation.
-
Hydrolysis of (Tetrahydro-2H-pyran-4-yl)acetonitrile: This route consists of the hydrolysis of the corresponding nitrile to the carboxylic acid, which can be catalyzed by either acid or base.
-
Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol: This approach involves the oxidation of the primary alcohol to the desired carboxylic acid using a suitable oxidizing agent.
Q2: What are the major side reactions I should be aware of for each synthetic route?
A2: Each route has characteristic side reactions:
-
Malonic Ester Synthesis: The most significant side reaction is dialkylation of the malonic ester, which leads to a more substituted byproduct that can be difficult to separate from the desired monosubstituted product.[1][2][3]
-
Hydrolysis of (Tetrahydro-2H-pyran-4-yl)acetonitrile: Incomplete hydrolysis can result in the formation of the corresponding amide, (Tetrahydro-2H-pyran-4-yl)acetamide, as a major byproduct.[4][5][6] The reaction conditions (acidic or basic) will also determine if the final product is the free carboxylic acid or its salt.[4][6]
-
Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol: Incomplete oxidation can lead to the formation of the intermediate aldehyde, (Tetrahydro-2H-pyran-4-yl)acetaldehyde. The choice of oxidant is crucial to avoid this.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts requires careful control of reaction conditions:
-
Malonic Ester Synthesis: To reduce dialkylation, use a slight excess of the malonic ester relative to the alkylating agent.[2] Careful control of the stoichiometry and reaction time is also critical.
-
Nitrile Hydrolysis: To ensure complete conversion to the carboxylic acid, prolonged reaction times and/or harsher conditions (e.g., higher temperatures, stronger acid/base concentration) may be necessary. Monitoring the reaction by techniques like TLC or HPLC is recommended to determine the point of complete conversion.
-
Alcohol Oxidation: Employing a strong oxidizing agent known for converting primary alcohols directly to carboxylic acids, such as potassium permanganate or Jones reagent, can minimize the formation of the aldehyde intermediate.
Troubleshooting Guides
Problem 1: Low yield in Malonic Ester Synthesis due to a mixture of products.
-
Symptom: Chromatographic analysis (e.g., GC-MS or LC-MS) of the crude product shows a significant peak corresponding to the dialkylated malonic ester derivative, in addition to the desired mono-alkylated product.
-
Possible Cause: The enolate of the mono-alkylated malonic ester is still sufficiently nucleophilic to react with another equivalent of the alkylating agent, leading to the formation of a dialkylated byproduct.[1][3]
-
Solutions:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the malonic ester to ensure the complete consumption of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time, which can favor mono-alkylation.
-
Purification: If dialkylation cannot be completely avoided, careful column chromatography is typically required to separate the mono- and dialkylated products.
-
Problem 2: Presence of a neutral byproduct after Nitrile Hydrolysis.
-
Symptom: After acidification of the reaction mixture and extraction, a significant amount of a neutral compound is isolated along with the desired carboxylic acid. Spectroscopic analysis (e.g., NMR, IR) suggests the presence of an amide.
-
Possible Cause: The hydrolysis of the nitrile proceeds through an amide intermediate.[4][6] If the reaction is not allowed to proceed to completion, the amide will be a major byproduct.
-
Solutions:
-
Increase Reaction Time/Temperature: Continue heating the reaction mixture for a longer period or at a higher temperature to drive the hydrolysis of the amide to the carboxylic acid.
-
Harsher Conditions: If extending the time is ineffective, consider using a more concentrated acid or base solution.
-
Monitoring: Regularly monitor the reaction progress by TLC or another appropriate analytical technique to ensure the disappearance of the amide intermediate.
-
Problem 3: Aldehyde impurity detected after Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol.
-
Symptom: The crude product shows a positive test with an aldehyde-selective reagent (e.g., 2,4-dinitrophenylhydrazine) or a characteristic aldehyde peak in the 1H NMR spectrum (around 9-10 ppm).
-
Possible Cause: The oxidation of the primary alcohol to the carboxylic acid proceeds via an aldehyde intermediate. If the oxidizing agent is not strong enough or is used in insufficient quantity, the reaction may stop at the aldehyde stage.
-
Solutions:
-
Choice of Oxidant: Use a strong oxidizing agent that is known to efficiently convert primary alcohols to carboxylic acids. Potassium permanganate has been shown to be effective for a similar substrate.
-
Stoichiometry of Oxidant: Ensure that a sufficient excess of the oxidizing agent is used to account for any potential side reactions and to drive the reaction to completion.
-
Reaction Conditions: Optimize the reaction temperature and time to favor the formation of the carboxylic acid.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for (Tetrahydro-2H-pyran-4-yl)acetic acid
| Synthetic Route | Key Reagents | Common Side Products | Reported Yield Range | Key Considerations |
| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, 4-(bromomethyl)tetrahydro-2H-pyran | Di-(tetrahydro-2H-pyran-4-ylmethyl)malonic acid | Moderate to Good | Prone to dialkylation; requires careful stoichiometric control.[1][2] |
| Nitrile Hydrolysis | (Tetrahydro-2H-pyran-4-yl)acetonitrile, HCl or NaOH | (Tetrahydro-2H-pyran-4-yl)acetamide | Good to Excellent | Amide intermediate can be difficult to hydrolyze; reaction monitoring is crucial.[4][5] |
| Alcohol Oxidation | 2-(Tetrahydro-2H-pyran-4-yl)ethanol, KMnO4 | (Tetrahydro-2H-pyran-4-yl)acetaldehyde | High (up to 93%)[7] | Requires a strong oxidizing agent to avoid aldehyde formation. |
Experimental Protocols
Protocol 1: Synthesis via Malonic Ester Route (Illustrative)
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.1 eq.) in anhydrous ethanol. Add sodium ethoxide (1.0 eq.) portion-wise at room temperature and stir for 30 minutes.
-
Alkylation: Add 4-(bromomethyl)tetrahydro-2H-pyran (1.0 eq.) dropwise to the solution of the enolate. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Hydrolysis and Decarboxylation: To the crude alkylated malonic ester, add a solution of potassium hydroxide in ethanol/water and reflux until the ester hydrolysis is complete (monitored by TLC). Cool the mixture and acidify with concentrated HCl to pH 1-2. Heat the acidic mixture to reflux to effect decarboxylation until gas evolution ceases.
-
Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent. Purify the crude (Tetrahydro-2H-pyran-4-yl)acetic acid by recrystallization or column chromatography.
Protocol 2: Synthesis via Nitrile Hydrolysis (Acid-Catalyzed)
-
Reaction Setup: In a round-bottom flask, combine (Tetrahydro-2H-pyran-4-yl)acetonitrile and a 6 M aqueous solution of hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux. Monitor the reaction progress by TLC or HPLC, observing the disappearance of the starting nitrile and the intermediate amide.
-
Work-up: Cool the reaction mixture to room temperature. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (Tetrahydro-2H-pyran-4-yl)acetic acid. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis via Alcohol Oxidation with KMnO4
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-(Tetrahydro-2H-pyran-4-yl)ethanol in water.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO4) in water to the reaction mixture at room temperature. A significant exotherm may be observed.
-
Monitoring: Stir the reaction vigorously until the characteristic purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide. Wash the filter cake with water. Acidify the filtrate to pH 1-2 with a suitable acid (e.g., HCl).
-
Purification: Extract the acidified solution with an organic solvent. Dry the combined organic layers and remove the solvent to yield the product. Recrystallization can be used for further purification. A patent describing a similar transformation reported a yield of 93%.[7]
Visualizations
Caption: Synthetic pathways to (Tetrahydro-2H-pyran-4-yl)acetic acid and major side reactions.
Caption: A troubleshooting workflow for identifying and addressing common side reactions.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
"improving the stability of Tetrahydropyranyl-4-acetic acid in solution"
Welcome to the technical support center for Tetrahydropyranyl-4-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter related to the stability of this compound in solution.
Issue 1: Rapid Degradation of this compound in Aqueous Solution
-
Question: I am observing a rapid loss of my this compound in an aqueous solution. What could be the cause and how can I prevent it?
-
Answer: Rapid degradation of this compound in aqueous solutions is most commonly due to acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether linkage. The THP group is known to be labile in acidic conditions.[1][2][3][4] The degradation pathway involves the protonation of the ether oxygen, followed by cleavage to yield the parent acetic acid derivative and 5-hydroxypentanal.[3][5]
Solutions:
-
pH Control: Maintain the pH of your solution in the neutral to slightly basic range (pH 7-8). The rate of hydrolysis is significantly slower in this range. Avoid acidic conditions (pH < 6) as they will accelerate degradation.[6]
-
Use of Buffers: Employ a suitable buffer system to maintain a stable pH. Phosphate, citrate, or acetate buffers can be effective depending on the desired pH.[7][8]
-
Low Temperature: Store your solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis.[9][10]
-
Solvent Selection: If your experimental design allows, consider using anhydrous organic solvents where the compound is more stable.[11]
-
Issue 2: Inconsistent Results in Bioassays
-
Question: My experimental results using this compound are highly variable. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a strong indicator of compound instability. If this compound is degrading in your assay medium, the effective concentration of the active compound will decrease over time, leading to variability.
Troubleshooting Steps:
-
Analyze Sample Purity Over Time: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound in your stock solutions and assay medium over the duration of your experiment.[1]
-
Control the pH of the Assay Medium: Ensure the pH of your cell culture or assay buffer is well-controlled and in a range that minimizes degradation.
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before use to minimize the time for potential degradation.
-
Forced Degradation Study: Conduct a forced degradation study to understand the stability profile of the compound under your specific experimental conditions (e.g., pH, temperature, light exposure).[12][13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is acid-catalyzed hydrolysis of the THP ether. This reaction cleaves the ether bond, resulting in the formation of the corresponding carboxylic acid and 5-hydroxypentanal.[3][5] The reaction is initiated by the protonation of the oxygen atom in the tetrahydropyran ring.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It is most stable in neutral to slightly alkaline conditions and degrades rapidly in acidic environments.[6]
Q3: What are the expected degradation products of this compound?
A3: The main degradation products from the hydrolysis of the THP ether are the parent carboxylic acid and 5-hydroxypentanal. The latter can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[5][15]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for monitoring the stability of this compound and quantifying its degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products.[16]
Q5: What are some general strategies to improve the stability of this compound in formulations?
A5: To enhance stability, consider the following strategies:
-
Lyophilization: For long-term storage, freeze-drying (lyophilization) to remove water can significantly improve stability.[7][8]
-
Microencapsulation: Encapsulating the compound can provide a protective barrier against destabilizing environmental factors.[7][8]
-
Antioxidants: If oxidation is a concern, the addition of chelating agents or antioxidants may be beneficial.[7][8]
Quantitative Data Summary
The following table summarizes the illustrative stability of a THP-protected compound under different pH conditions. Note that these are representative values and the actual stability of this compound may vary.
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 3 | 25 | ~ hours | High |
| 5 | 25 | ~ 1-2 days | Moderate |
| 7 | 25 | > 1 week | Low |
| 8 | 25 | > 2 weeks | Very Low |
Data is illustrative and based on the general behavior of THP ethers.
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general HPLC method for monitoring the degradation of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier, keeping in mind the acid lability of the analyte during analysis).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Sample Preparation: Dilute the sample in the initial mobile phase to an appropriate concentration.
-
Analysis: Inject the sample and monitor the peak area of this compound and the appearance of any degradation product peaks over time.
Protocol 2: Forced Degradation Study
This protocol describes a basic forced degradation study to assess the stability of this compound.[12][13][14]
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 105°C) for 24 hours.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC to identify and quantify the degradation products.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. jocpr.com [jocpr.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. Insights into effects of operating temperature on the removal of pharmaceuticals/pesticides/synthetic organic compounds by membrane bioreactor process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 16. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds [mdpi.com]
Technical Support Center: Troubleshooting Coupling Reactions with Tetrahydropyranyl-4-acetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions with Tetrahydropyranyl-4-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in coupling reactions with this compound?
Low yields are typically attributed to a combination of factors:
-
Steric Hindrance: The bulky, non-planar tetrahydropyran ring can sterically hinder the approach of the activated carboxylic acid to the amine, slowing down the reaction rate.
-
Inefficient Activation: The carboxylic acid needs to be converted into a more reactive species (an active ester) for the coupling to proceed efficiently. Standard or milder coupling reagents may not be sufficient to overcome the steric bulk.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time play a critical role and may need to be optimized for this specific substrate.
-
Side Reactions: Undesired side reactions can consume starting materials or lead to the formation of impurities that complicate purification and reduce the isolated yield of the desired amide.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered carboxylic acids like this compound, more potent coupling reagents are generally recommended.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt- or OBt-active esters.[1] HATU is often considered a superior choice for challenging couplings due to its rapid reaction kinetics and ability to suppress racemization.[1][2]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also powerful choices for activating sterically hindered acids.
-
Carbodiimides with Additives: While standard carbodiimides like EDC or DCC alone may result in lower yields, their efficiency can be significantly improved by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][4]
Q3: Can the tetrahydropyran ring open or react under standard coupling conditions?
The tetrahydropyran ring is generally stable under most standard amide coupling conditions, which are typically performed under neutral or slightly basic conditions. The ether linkage is not prone to cleavage by the common reagents used for amide bond formation. However, prolonged exposure to strong acids or high temperatures could potentially lead to ring-opening, although this is not a common issue in standard coupling protocols.
Q4: What are the best solvents and bases to use for these coupling reactions?
-
Solvents: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the reaction. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)[3]
-
-
Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. Suitable bases include:
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Triethylamine (TEA)
-
Pyridine
-
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired amide product, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Switch to a more powerful coupling reagent such as HATU or PyBOP.[1] If using a carbodiimide like EDC, ensure the addition of an additive like HOBt or HOAt to increase the reactivity of the activated species.[3] |
| Steric Hindrance | Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C) to overcome the steric barrier. Ensure the use of an appropriate excess of the coupling reagent and the acid. |
| Suboptimal Base | Ensure you are using a non-nucleophilic base like DIPEA or TEA. The pKa of the base should be sufficient to deprotonate the carboxylic acid but not so high as to cause side reactions. |
| Incorrect Reagent Stoichiometry | Typically, a slight excess of the carboxylic acid and coupling reagent relative to the amine is used. A common starting point is 1.1-1.5 equivalents of the acid and 1.1-1.5 equivalents of the coupling reagent. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid. |
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC or peaks in an LC-MS analysis indicates the formation of byproducts.
Common Byproducts and Prevention Strategies
| Byproduct | Formation Mechanism | Prevention Strategy |
| N-acylurea | When using carbodiimides (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and difficult to remove. | Add HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.[4] |
| Guanidinium byproduct | With uronium-based reagents like HATU, the amine can react directly with the coupling reagent if the carboxylic acid is not pre-activated. | Pre-activate the carboxylic acid with HATU and a base for a few minutes before adding the amine.[5] |
| Unreacted Starting Materials | Incomplete reaction due to factors mentioned in "Low or No Product Formation". | Refer to the troubleshooting steps for low yield. |
Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway and common side reactions in amide coupling.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[2]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 equivalents) to the reaction mixture and stir for an additional 10-15 minutes to allow for pre-activation of the carboxylic acid.[5]
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol provides a general method for the coupling of this compound with an amine using EDC in the presence of HOBt.
Materials:
-
This compound
-
Amine
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM, add DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the cooled mixture and stir for 15 minutes.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary
The following table provides a general comparison of common coupling reagents for sterically hindered carboxylic acids. The effectiveness can vary depending on the specific amine substrate.
| Coupling Reagent | Additive | Relative Reactivity | Common Byproducts | Notes |
| EDC | None | Moderate | N-acylurea | Water-soluble byproduct, easy to remove during workup.[4] |
| EDC | HOBt | High | Urea | HOBt increases reaction rate and suppresses side reactions.[3] |
| HATU | None (HOAt is part of the structure) | Very High | Tetramethylurea | Highly efficient for hindered couplings, but can lead to guanidinylation of the amine if not pre-activated.[1][5] |
| PyBOP | None (HOBt is part of the structure) | High | Hexamethylphosphoramide (HMPA) byproduct is a potential carcinogen. | Less hazardous byproducts compared to BOP. |
References
- 1. benchchem.com [benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Production of Tetrahydropyranyl-4-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydropyranyl-4-acetic acid. The information is designed to address specific issues that may be encountered during scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and commercially viable route involves a three-step synthesis starting from diethyl malonate and bis(2-chloroethyl) ether to first produce Tetrahydropyran-4-carboxylic acid, which is then homologated to this compound. The initial steps involve cyclization, followed by hydrolysis and then decarboxylation. The final step is a one-carbon chain extension of the carboxylic acid.
Q2: What are the primary challenges when scaling up the synthesis of the Tetrahydropyran-4-carboxylic acid precursor?
The main challenge during the scale-up of the precursor synthesis is the control of carbon dioxide evolution during the decarboxylation of Tetrahydropyran-4,4'-dicarboxylic acid. On an industrial scale, rapid gas evolution can create unsafe pressure build-up in the reactor.
Q3: What methods can be used for the one-carbon homologation of Tetrahydropyran-4-carboxylic acid to this compound?
Two common methods for this homologation are the Arndt-Eistert synthesis and the Malonic ester synthesis.[1][2]
-
Arndt-Eistert Synthesis: This method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water yields the desired acetic acid.[2]
-
Malonic Ester Synthesis: This route involves alkylating diethyl malonate with a derivative of tetrahydropyran, followed by hydrolysis and decarboxylation to yield the final product.[1]
Q4: Are there significant safety concerns with the Arndt-Eistert synthesis at a larger scale?
Yes, the Arndt-Eistert synthesis uses diazomethane, which is a highly toxic and explosive gas.[3] Handling diazomethane on a large scale requires specialized equipment and stringent safety protocols. A safer alternative is the Kowalski ester homologation, which avoids the use of diazomethane.[2]
Q5: What are the potential side reactions in the malonic ester synthesis that can affect yield and purity?
A major drawback of the malonic ester synthesis is the potential for dialkylation at the alpha-carbon of the malonate.[1] This leads to the formation of a dialkylated byproduct, which can complicate purification and lower the overall yield of the desired mono-alkylated product.[1]
Troubleshooting Guides
Issue 1: Uncontrolled Gas Evolution During Decarboxylation of Tetrahydropyran-4,4'-dicarboxylic acid
| Symptom | Possible Cause | Recommended Solution |
| Rapid and difficult-to-control release of CO2. | Reaction temperature is too high, leading to a runaway reaction. | Maintain the reaction temperature strictly between 120-130°C. |
| Foaming and potential overflow of the reaction mixture. | The addition rate of the dicarboxylic acid is too fast. | Add the Tetrahydropyran-4,4'-dicarboxylic acid lot-wise to control the rate of decarboxylation. |
| Inconsistent reaction rate. | Poor heat transfer in a large reactor. | Use a solvent such as xylene or a mixture of xylene and paraffin oil to improve heat distribution and control the reaction. |
Issue 2: Low Yield in the Arndt-Eistert Homologation Step
| Symptom | Possible Cause | Recommended Solution |
| Formation of chloromethyl ketone byproduct. | Insufficient diazomethane to react with the acid chloride and neutralize the HCl byproduct. | Use at least two equivalents of diazomethane.[3][4] The second equivalent is necessary to quench the HCl generated.[3][4] The inclusion of a non-nucleophilic base like triethylamine can also scavenge HCl.[5] |
| Incomplete reaction. | Inefficient Wolff rearrangement of the diazoketone. | The rearrangement can be facilitated thermally, photochemically, or with a silver(I) catalyst (e.g., Ag2O or silver benzoate).[2][3] |
| Low recovery of the final product. | The ketene intermediate reacting with itself to form diketenes. | Ensure a nucleophile (e.g., water) is present to trap the ketene as it is formed.[2] |
Issue 3: Formation of Dialkylated Impurity in Malonic Ester Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Presence of a significant amount of a higher molecular weight byproduct in the final product mixture. | The enolate of the mono-alkylated malonic ester is deprotonated and reacts with a second molecule of the alkylating agent. | Use a slight excess of the malonic ester relative to the alkylating agent. Carefully control the stoichiometry and reaction time. |
| Difficulty in separating the desired product from the dialkylated impurity. | Similar physical properties of the mono- and di-alkylated products. | Optimize the purification method, such as fractional distillation or column chromatography, to improve separation. |
Quantitative Data
Table 1: Solvent Effects on the Yield of Decarboxylation Step (Tetrahydropyran-4-carboxylic acid)
| Solvent | Temperature (°C) | Yield (%) |
| Paraffin oil | 120-130 | 70 |
| Xylene + Paraffin oil | 120-130 | 80-85 |
| Xylene | 120-130 | Not specified, but used |
Data sourced from the International Journal of Pharmaceutical Research and Applications.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic acid
This protocol is a summary of the three-step synthesis of the precursor.
Step I: Cyclisation - Synthesis of Diethyl tetrahydropyran-4,4'-dicarboxylate
-
Combine 1.0 mole of diethyl malonate and 1.0 mole of bis(2-chloroethyl) ether in a suitable solvent (e.g., Acetone, Toluene, Xylene).
-
Add a base (e.g., NaOH, KOH, preferably 2 to 5 moles per mole of diethyl malonate) and a phase transfer catalyst like TBAB.
-
Heat the reaction mixture to 50-100°C and stir until the reaction is complete (monitor by TLC or GC).
Step II: Hydrolysis - Synthesis of Tetrahydropyran-4,4'-dicarboxylic acid
-
To the Diethyl tetrahydropyran-4,4'-dicarboxylate from Step I, add 1 to 6 moles of a base (e.g., NaOH, KOH) per mole of the ester.
-
Maintain the temperature at 40-50°C during the hydrolysis.
-
After completion, adjust the pH to 1.0-2.0 with a suitable acid to precipitate the dicarboxylic acid.
Step III: Decarboxylation - Synthesis of Tetrahydropyran-4-carboxylic acid
-
In a reactor, charge 150 L of xylene and 2.5 kg of paraffin oil and heat to 120-130°C.
-
Carefully add 35.0 kg of Tetrahydropyran-4,4'-dicarboxylic acid in portions, controlling the evolution of carbon dioxide.
-
After the addition is complete, continue heating until the reaction ceases.
-
Isolate the product by distilling the solvent and then extracting with a suitable solvent like ethyl acetate. The expected yield is around 20.9 kg.
Protocol 2: Arndt-Eistert Homologation of Tetrahydropyran-4-carboxylic acid
-
Convert Tetrahydropyran-4-carboxylic acid to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
In a separate vessel, prepare a solution of at least two equivalents of diazomethane in a suitable solvent (e.g., diethyl ether) at 0°C.
-
Slowly add the acid chloride solution to the diazomethane solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the formation of the diazoketone is complete.
-
In a new reactor, add the diazoketone solution, water, and a catalyst such as silver benzoate.[3]
-
Heat the mixture to induce the Wolff rearrangement.
-
After the reaction is complete, extract the product, dry the organic layer, and concentrate to obtain the crude this compound. Purify as needed.
Visualizations
Caption: Experimental workflow for the production of this compound.
References
Technical Support Center: Byproduct Formation in Tetrahydropyranyl-4-acetic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydropyranyl-4-acetic acid. The information provided addresses common issues related to byproduct formation during standard esterification and amidation reactions.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification of this compound
Question: I am experiencing low yields in the Fischer esterification of this compound with a primary alcohol. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water) can limit the final product yield.
Troubleshooting Steps:
-
Shift the Equilibrium: To drive the reaction towards the ester product, several strategies can be employed based on Le Chatelier's principle. One common method is to use a large excess of the alcohol, which is often used as the solvent.[1] Alternatively, removing water as it forms can also push the equilibrium to the product side.[1] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Choice and Amount: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction.
-
Reaction Temperature and Time: Fischer esterification is typically a slow reaction.[3] Ensure the reaction is heated to reflux for a sufficient amount of time to reach equilibrium. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Reactants: Ensure that both this compound and the alcohol are of high purity and are anhydrous, as the presence of water in the starting materials will inhibit the forward reaction.
Issue 2: Formation of N-acylurea Byproduct in Amide Coupling Reactions
Question: I am observing a significant amount of an insoluble byproduct in my EDC-mediated amide coupling reaction between this compound and a primary amine. How can I identify and minimize this byproduct?
Answer:
A common and often problematic side reaction in carbodiimide-mediated couplings (e.g., using EDC or DCC) is the formation of an N-acylurea byproduct.[4][5] This occurs when the initially formed O-acylisourea intermediate undergoes an intramolecular rearrangement (O- to N-acyl migration) before the desired amine can react.[3][5] The resulting N-acylurea is generally unreactive and can be difficult to remove from the desired amide product.
Troubleshooting Steps:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to use additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.[5]
-
Addition of Pyridine: The addition of pyridine to the reaction mixture has been shown to suppress the formation of N-acylurea.[7]
-
Order of Reagent Addition: The sequence of adding reagents can be crucial. Pre-activating the carboxylic acid with the coupling reagent and additive before introducing the amine can sometimes minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction rate and byproduct formation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for EDC couplings.
-
Purification: If N-acylurea has already formed, purification can be challenging due to its often-low solubility. Column chromatography is a common method for separating the desired amide from the N-acylurea byproduct.
Frequently Asked Questions (FAQs)
Q1: Is the tetrahydropyran ring in this compound stable under typical esterification and amidation conditions?
A1: The tetrahydropyran ring is generally stable under the neutral or mildly acidic conditions of most standard esterification and amidation reactions. However, it can be sensitive to strong Lewis acids and prolonged exposure to strong Brønsted acids at elevated temperatures, which could potentially lead to ring-opening byproducts. For standard Fischer esterification with catalytic sulfuric acid and for EDC-mediated amide couplings, the tetrahydropyran moiety is expected to remain intact.
Q2: What are the expected byproducts in a Fischer esterification of this compound besides unreacted starting materials?
A2: Besides the starting materials, the primary byproduct is water.[1] If the alcohol used is prone to dehydration under acidic conditions (e.g., tertiary alcohols), the corresponding alkene could be a potential byproduct. For primary and secondary alcohols, this is less of a concern under typical Fischer esterification conditions.
Q3: Can I use thionyl chloride (SOCl₂) to activate this compound for amidation?
A3: Yes, converting this compound to its acyl chloride using a halogenating agent like thionyl chloride is a viable method for activating the carboxylic acid for subsequent reaction with an amine.[8] This method avoids the formation of N-acylurea associated with carbodiimide coupling agents. However, this two-step process involves handling the corrosive and moisture-sensitive acyl chloride.
Data Presentation
Table 1: Influence of Pyridine on N-acylurea Formation in EDC Coupling of a Dipeptide
| Condition | N-acylurea Formation (% of EDC) |
| Without Pyridine | 21 ± 1% |
| With 20 mM Pyridine | 4 ± 1% |
Data adapted from a study on a dipeptide system, illustrating the suppressive effect of pyridine on N-acylurea formation.[7]
Experimental Protocols
General Protocol for Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).
-
Add the desired alcohol (5.0 - 10.0 eq., can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the alcohol is a solvent, remove the excess under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
General Protocol for EDC-Mediated Amide Coupling
-
Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq.) to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography to remove any N-acylurea byproduct and other impurities.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Desired vs. side reaction in EDC coupling.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Tetrahydropyranyl-4-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydropyranyl-4-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common multi-step synthetic pathway involving cyclization, hydrolysis, decarboxylation, and homologation.
Primary Synthetic Pathway: From Diethyl Malonate
A prevalent method for synthesizing the tetrahydropyran core involves the reaction of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation to yield tetrahydropyran-4-carboxylic acid. This intermediate then undergoes a one-carbon homologation to afford the final product, this compound.
Step 1: Cyclization of Diethyl Malonate
| Problem | Possible Cause | Solution |
| Low or no yield of diethyl tetrahydropyran-4,4-dicarboxylate | Ineffective base for deprotonation of diethyl malonate. | Ensure a sufficiently strong base is used to deprotonate the diethyl malonate. Sodium ethoxide is a common choice. The base should be used in at least a stoichiometric amount. |
| Inactive phase-transfer catalyst (PTC). | If using a PTC such as Tetrabutylammonium bromide (TBAB), ensure it is of good quality and used in the correct catalytic amount (typically 1-10 mol%). Consider alternatives like other quaternary ammonium salts or crown ethers (e.g., 18-crown-6).[1][2] | |
| Low reaction temperature. | The cyclization reaction temperature is typically in the range of 50-100°C. Ensure the reaction is heated appropriately to overcome the activation energy. | |
| Formation of dialkylated byproducts | Use of excess alkylating agent or inefficient monodeprotonation. | A major drawback of malonic ester synthesis is the potential for dialkylation.[3] Use a slight excess of diethyl malonate to minimize this. Careful control of stoichiometry is crucial. |
| Reaction conditions favoring further alkylation. | Add the alkylating agent slowly to the deprotonated malonic ester to maintain a low concentration of the alkylating agent throughout the reaction. |
Step 2: Hydrolysis (Saponification) of the Diester
| Problem | Possible Cause | Solution |
| Incomplete hydrolysis | Insufficient amount of base. | Use a molar excess of a strong base like NaOH or KOH (typically 2-6 equivalents per mole of diester) to ensure complete saponification. |
| Steric hindrance of the ester. | For sterically hindered esters, longer reaction times or higher temperatures (40-50°C) may be necessary. Consider using a different hydroxide source, such as lithium hydroxide (LiOH), which can sometimes be more effective. | |
| Low solubility of the starting material. | Add a co-solvent such as THF or ethanol to improve the solubility of the diester in the aqueous base. | |
| Side reactions during workup | Re-esterification upon acidification. | Acidify the reaction mixture carefully with cooling to a pH of 1-2 to ensure complete protonation of the carboxylate. |
| Degradation of the product. | Avoid excessively high temperatures during the hydrolysis, as this can lead to side reactions. |
Step 3: Decarboxylation
| Problem | Possible Cause | Solution |
| Incomplete decarboxylation | Insufficient heating. | The decarboxylation of the gem-dicarboxylic acid typically requires high temperatures, often in the range of 120-130°C. |
| Incorrect solvent. | The choice of solvent can influence the efficiency of the decarboxylation. High-boiling aromatic solvents like xylene or the use of paraffin oil can help maintain the required temperature and prevent decomposition. | |
| Product decomposition | Overheating. | While high temperatures are needed, excessive heat can lead to the decomposition of the desired product. Careful temperature control is essential. The use of a solvent like paraffin oil can help to control the temperature and minimize decomposition. |
| Uncontrolled evolution of CO2 | Rapid heating. | Heat the reaction mixture gradually to control the rate of carbon dioxide evolution, which can cause foaming and loss of material. |
Step 4: Homologation (Arndt-Eistert Reaction)
| Problem | Possible Cause | Solution |
| Low yield of the homologated acid | Incomplete formation of the acid chloride. | Ensure the conversion of the carboxylic acid to the acid chloride is complete before reacting with diazomethane. Use standard reagents like thionyl chloride or oxalyl chloride. |
| Side reactions with diazomethane. | Diazomethane is highly reactive. The reaction should be carried out at low temperatures (0°C). An excess of diazomethane is often required to react with the HCl generated.[3] The inclusion of a non-nucleophilic base like triethylamine can also scavenge HCl.[3] | |
| Inefficient Wolff rearrangement. | The Wolff rearrangement can be catalyzed by silver(I) salts (e.g., Ag2O, silver benzoate), heat, or photolysis.[4] Ensure the chosen catalyst is active and the conditions are appropriate. | |
| Safety concerns with diazomethane | Diazomethane is toxic and explosive. | Consider using safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane.[5][6] The Kowalski ester homologation is another alternative that avoids the use of diazomethane.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are some alternative catalysts for the cyclization step in the synthesis of the tetrahydropyran ring?
A1: Besides the commonly used sodium ethoxide and TBAB, other phase-transfer catalysts can be employed. These include other quaternary ammonium salts like tetrabutylammonium chloride or triethylbenzylammonium chloride (TEBAC).[7][8] Crown ethers, such as 18-crown-6, are also effective phase-transfer catalysts for this type of alkylation.[1]
Q2: My decarboxylation is giving a low yield. What can I do to improve it?
A2: Low yields in the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid are often due to either incomplete reaction or product decomposition. Ensure you are reaching a sufficiently high temperature (120-130°C). The choice of solvent is also critical. Using a high-boiling solvent like xylene, or a mixture of xylene and paraffin oil, can improve the yield by maintaining a consistent high temperature and preventing localized overheating which can lead to decomposition.
Q3: Are there alternative synthetic routes to this compound that avoid the multi-step process from diethyl malonate?
A3: Yes, an alternative approach can start from the commercially available tetrahydropyran-4-one. This can be converted to a (tetrahydro-2H-pyran-4-ylidene)acetate derivative via a Wittig or Horner-Wadsworth-Emmons reaction. Subsequent reduction of the double bond would then yield the desired this compound ester, which can be hydrolyzed to the final product.
Q4: I am concerned about the safety of using diazomethane for the Arndt-Eistert homologation. What are the recommended safer alternatives?
A4: Due to the toxic and explosive nature of diazomethane, several safer alternatives have been developed. (Trimethylsilyl)diazomethane is a commercially available and less hazardous substitute that can be used in a similar manner.[5][6] Another notable alternative is the Kowalski ester homologation, which generates a carbene equivalent in situ without the need for isolating a diazo compound.[3]
Data Presentation
Comparison of Decarboxylation Conditions for Tetrahydropyran-4,4-dicarboxylic acid
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Paraffin oil | 120-130 | 70 | [9] |
| Xylene + Paraffin oil | 120-130 | 80-85 | [9] |
| Xylene | 120-130 | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a suitable solvent like toluene, add diethyl malonate dropwise at room temperature.
-
Add a catalytic amount of Tetrabutylammonium bromide (TBAB).
-
Heat the mixture to 50-100°C.
-
Slowly add bis(2-chloroethyl) ether to the reaction mixture.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Tetrahydropyran-4-carboxylic acid (Hydrolysis and Decarboxylation)
-
Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of sodium hydroxide (5.0 equivalents).
-
Heat the mixture to 40-50°C and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify to pH 1-2 with concentrated HCl.
-
Extract the resulting dicarboxylic acid with an organic solvent.
-
Remove the solvent under reduced pressure.
-
To the crude tetrahydropyran-4,4-dicarboxylic acid, add a high-boiling solvent such as xylene and a small amount of paraffin oil.
-
Heat the mixture to 120-130°C and maintain this temperature until the evolution of CO2 ceases.
-
Cool the mixture and extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer, dry, and remove the solvent to yield tetrahydropyran-4-carboxylic acid.
Protocol 3: Synthesis of this compound (Arndt-Eistert Homologation with (Trimethylsilyl)diazomethane)
-
Convert tetrahydropyran-4-carboxylic acid to its corresponding acid chloride using a standard reagent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).
-
In a separate flask, prepare a solution of (trimethylsilyl)diazomethane (2.0 equivalents) in a suitable solvent (e.g., a mixture of THF and acetonitrile) and cool to 0°C.[5]
-
Slowly add the previously prepared acid chloride solution to the (trimethylsilyl)diazomethane solution at 0°C.[5]
-
Allow the reaction to warm to room temperature and stir until the formation of the diazoketone is complete (monitor by TLC).
-
To the crude diazoketone solution, add water and a catalytic amount of a silver(I) salt (e.g., silver benzoate).[5]
-
Heat the mixture to induce the Wolff rearrangement (e.g., 80°C) until the reaction is complete.[5]
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]
- 7. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Impurities in Commercial Tetrahydropyranyl-4-acetic Acid
Welcome to the technical support center for Tetrahydropyranyl-4-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities encountered during the handling, analysis, and use of commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in commercial this compound?
A1: Impurities in commercial this compound can generally be categorized as follows:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis, such as 4-hydroxytetrahydropyran or reagents used to introduce the acetic acid moiety.
-
Reaction Byproducts: Compounds formed during the synthesis, which could include isomers or products from side reactions. One common byproduct in reactions involving dihydropyran (DHP) is its polymer.[1]
-
Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed. Common solvents are listed in the ICH Q3C guidelines and may include acetic acid, ethanol, or formic acid.[2][3]
-
Degradation Products: The tetrahydropyranyl group is susceptible to cleavage under acidic conditions.[1][4] Improper storage or handling can lead to the formation of degradation impurities.
Q2: My analytical results (HPLC, GC-MS) show unexpected peaks. How can I identify them?
A2: Identifying unknown peaks requires a systematic approach. Here is a general workflow:
-
Review the Synthesis Route: If available from the supplier, the synthesis route can provide clues about potential starting materials, intermediates, and byproducts.
-
Mass Spectrometry (MS): Use LC-MS or GC-MS to determine the molecular weight of the impurity. This is a powerful first step in identification.[5]
-
Tandem MS (MS/MS): Fragmenting the impurity ion in a tandem mass spectrometer can provide structural information.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR will provide detailed structural information.
-
Forced Degradation Study: Subjecting a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) can help to intentionally generate degradation products and see if they match the unknown peaks.
Troubleshooting Guides
Issue 1: Poor Purity Profile in a New Batch
-
Possible Cause: Variation in the manufacturing process or improper storage during transport.
-
Troubleshooting Steps:
-
Initial Analysis: Perform a comprehensive analysis using a validated HPLC method to quantify the main component and impurities.[6]
-
Impurity Identification: Use LC-MS to get the mass of the major impurities. Compare these with the expected impurity profile.
-
Supplier Communication: Contact the supplier with your analytical data (chromatograms, mass spectra) and the batch number. They may have specific information about the impurity profile of that batch.
-
Re-purification: If the purity is unacceptable for your application, consider re-purification using one of the methods described in the experimental protocols section.
-
Issue 2: Inconsistent Results in Experiments
-
Possible Cause: The presence of a reactive impurity that interferes with your downstream application.
-
Troubleshooting Steps:
-
Purity Assessment: Re-analyze the purity of the this compound being used. Purity can change over time if the material is not stored correctly.
-
Blank Runs: Run a blank experiment containing all components except your active molecule to see if any impurities are causing a baseline effect.
-
Purification: Purify a small amount of the material using preparative HPLC or column chromatography to see if using a higher purity starting material resolves the issue.[6]
-
Data Presentation
Table 1: Common Analytical Techniques for Purity Assessment
| Analytical Technique | Information Provided | Typical Limit of Quantification (LOQ) | Reference |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Purity, quantification of impurities | ~0.05% | [6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight of impurities | ng/L to µg/L range | [5][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents | ppm range | [5] |
| Ion Chromatography | Quantification of residual ionic compounds (e.g., formic acid, acetic acid) | µg/mL range | [8] |
| Nuclear Magnetic Resonance (NMR) | Structural information, purity assessment | ~0.1% | [6] |
Table 2: Effectiveness of Purification Techniques for Different Impurity Types
| Purification Technique | Effective For | Less Effective For | Reference |
| Recrystallization | Removing minor impurities with different solubility profiles. | Removing impurities with very similar solubility to the main component. | [6] |
| Column Chromatography | Separating compounds with different polarities. | Separating compounds with very similar polarity. | [1][4] |
| Acid-Base Extraction | Separating acidic compounds from neutral or basic impurities. | Separating acids with similar pKa values. | [6] |
| Preparative HPLC | Isolating high-purity compounds, even with similar polarities. | Large-scale purification (can be costly and time-consuming). | [6] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the purity analysis of this compound. Method optimization may be required.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic target compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate (10 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL). The acidic product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separation: Combine the aqueous layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is around 2-3. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Workflow for identifying unknown impurities.
Caption: Schematic of the acid-base extraction process.
Caption: Potential sources of impurities during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tga.gov.au [tga.gov.au]
- 3. veeprho.com [veeprho.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toray-research.co.jp [toray-research.co.jp]
Technical Support Center: Degradation of Tetrahydropyranyl-4-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Tetrahydropyranyl-4-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies of this compound degradation.
| Question | Answer |
| Why am I seeing no degradation of this compound under my acidic hydrolysis conditions? | There are several potential reasons for observing no degradation. First, the acidic conditions may not be strong enough. While the tetrahydropyran ring is susceptible to acid-catalyzed cleavage, the reaction rate is dependent on pH and temperature.[1] Consider increasing the concentration of the acid (e.g., from 0.1N HCl to 1N HCl) or elevating the temperature (e.g., to 50-70°C).[2] Also, ensure that your analytical method, typically HPLC, is capable of separating the parent compound from any potential degradants.[3] It is also important to ensure the compound is fully dissolved, using a co-solvent if necessary, as poor solubility can limit the reaction.[4] |
| My oxidative degradation experiment with hydrogen peroxide is showing multiple, poorly resolved peaks on the chromatogram. What could be the cause? | The use of strong oxidizing agents like hydrogen peroxide can lead to a cascade of reactions, forming multiple primary and secondary degradation products.[5] This can result in a complex chromatogram. To address this, try reducing the concentration of the hydrogen peroxide (common ranges are 3-30%) or shortening the exposure time to target a degradation level of 5-20%.[5][6] Additionally, optimizing your HPLC method, such as adjusting the gradient, mobile phase composition, or column chemistry, can improve the resolution of the degradation products.[7] |
| After photostability testing, I am observing a loss of mass balance. Where could the degradants be? | A loss of mass balance in photostability studies can suggest the formation of volatile or non-UV active degradation products.[4] The carboxylic acid moiety, for instance, can undergo photodecarboxylation to produce gaseous byproducts.[8] To investigate this, consider using a mass spectrometer (LC-MS) in conjunction with your HPLC-UV setup to detect compounds that may not have a strong UV chromophore.[9] Also, ensure your sample container is properly sealed during the experiment to prevent the escape of volatile compounds. |
| I am seeing degradation in my control sample that was stored at room temperature. What is happening? | Degradation in a control sample suggests that this compound may be unstable under ambient conditions or that there was cross-contamination. First, verify the purity of your starting material. If the material is pure, it may be sensitive to ambient light or temperature. Store control samples protected from light in a refrigerator. It is also possible that the solvent used for the control sample is not inert and is reacting with the compound. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the expected major degradation pathways for this compound? | Based on its structure, the primary degradation pathways are expected to be hydrolytic, oxidative, and photolytic. Hydrolytic degradation , particularly under acidic conditions, is anticipated to cause the cleavage of the ether bond in the tetrahydropyran ring.[1] Oxidative degradation may occur at the carbon atom adjacent to the ether oxygen.[10] Photolytic degradation could potentially lead to the decarboxylation of the acetic acid side chain.[8] |
| Is this compound expected to be stable to basic hydrolysis? | Ethers are generally stable under basic conditions.[11] Therefore, significant degradation of the tetrahydropyran ring under basic hydrolysis is not expected. However, the overall stability would need to be confirmed experimentally. |
| What are the typical conditions for forced degradation studies according to ICH guidelines? | Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products.[4] According to ICH guidelines Q1A and Q1B, typical stress conditions include: acid and base hydrolysis (e.g., 0.1-1M HCl, 0.1-1M NaOH), oxidation (e.g., 3-30% H₂O₂), exposure to high heat (e.g., 50-70°C), and photolysis (exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light).[2][4] |
| How can I identify the structure of the degradation products? | The identification and structural elucidation of degradation products typically involve hyphenated analytical techniques.[9] High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for determining the molecular weight of degradants.[3] For definitive structural information, preparative HPLC can be used to isolate the degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[9] |
| What is the goal for the extent of degradation in a forced degradation study? | The goal is not to completely degrade the drug substance. A target degradation of 5-20% is generally considered optimal.[6] This level of degradation is sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex profile of secondary degradants.[12] |
Quantitative Data: Typical Forced Degradation Conditions
The following table summarizes typical starting conditions for forced degradation studies as recommended by regulatory guidelines. These conditions should be optimized based on the observed stability of this compound.
| Degradation Type | Stress Agent | Typical Conditions | Temperature | Duration |
| Acid Hydrolysis | 0.1M - 1M HCl | In solution | Room Temp to 70°C | Up to 7 days |
| Base Hydrolysis | 0.1M - 1M NaOH | In solution | Room Temp to 70°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | In solution | Room Temperature | Up to 7 days |
| Thermal | Dry Heat | Solid State | >50°C (e.g., 70°C) | Up to 7 days |
| Photolytic | UV and Visible Light | Solid or in solution | Controlled Room Temp | Overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² |
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments.
Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Transfer an aliquot of the stock solution into a flask and add an equal volume of 1N HCl.
-
Base Hydrolysis: Transfer an aliquot of the stock solution into a separate flask and add an equal volume of 1N NaOH.
-
Control: Prepare a control sample by adding an equal volume of purified water to an aliquot of the stock solution.
-
-
Incubation: Store the flasks at 60°C and withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.[4]
-
Analysis: Dilute the neutralized samples and the control sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.[3]
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Stress Sample Preparation: Transfer an aliquot of the stock solution into a flask and add an equal volume of 30% hydrogen peroxide. Protect the solution from light.
-
Incubation: Store the flask at room temperature and collect samples at various time intervals (e.g., 2, 6, 12, 24 hours).
-
Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze immediately by HPLC to prevent further degradation.
Photolytic Degradation
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a shallow, transparent dish.
-
Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or acetonitrile) in a quartz cuvette or other transparent container.
-
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.
-
Exposure: Place the exposed and control samples in a photostability chamber. Expose the samples to a light source that provides both cool white fluorescent and near-UV light, as specified by ICH Q1B guidelines.[4] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[13]
-
Analysis: At the end of the exposure period, prepare solutions of the solid samples and dilute the solution samples to an appropriate concentration for HPLC analysis. Compare the chromatograms of the exposed samples to the dark controls.
Thermal Degradation
-
Sample Preparation: Place the solid this compound in a vial.
-
Control Sample: Keep a control sample at the recommended storage temperature.
-
Exposure: Place the sample vial in an oven maintained at 70°C.
-
Sampling: Collect samples at various time points (e.g., 1, 3, 7 days).
-
Analysis: Prepare a solution of the solid sample in a suitable solvent, dilute to an appropriate concentration, and analyze by HPLC.
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general experimental workflow.
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Caption: A potential pathway for oxidative degradation.
Caption: A potential pathway for photolytic degradation.
Caption: General workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. scispace.com [scispace.com]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide: Tetrahydropyranyl-4-acetic Acid and Its Bioisosteric Counterparts in Drug Design
In the landscape of medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of a drug candidate's ultimate success. Small structural modifications can profoundly influence a compound's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of Tetrahydropyranyl-4-acetic acid (THP-4-acetic acid) and its related scaffolds against common alternatives, principally the analogous cyclohexyl moiety. The focus is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the strategic application of these building blocks.
The tetrahydropyran (THP) ring, a core feature of THP-4-acetic acid, is frequently employed as a bioisostere for a cyclohexane ring.[1] This substitution is a strategic choice aimed at fine-tuning the physicochemical properties of a lead compound. While structurally similar, the replacement of a methylene group (-CH2-) in cyclohexane with an oxygen atom in tetrahydropyran introduces significant changes. Notably, the THP moiety generally leads to a reduction in lipophilicity and introduces a hydrogen bond acceptor, which can enhance target engagement and improve pharmacokinetic (PK) properties.[2]
Performance Comparison: Physicochemical and Pharmacokinetic Properties
The strategic swap of a cyclohexyl group for a tetrahydropyran ring can lead to measurable improvements in a compound's drug-like properties. The oxygen atom in the THP ring reduces lipophilicity (as measured by logD) and can significantly improve metabolic stability and clearance rates.[2]
A compelling example is seen in the development of Janus kinase 1 (JAK1) selective inhibitors, where a direct comparison between a cyclohexyl derivative and its THP bioisostere was performed. The introduction of the polar oxygen heteroatom in the THP ring resulted in tighter drug-enzyme binding interactions and, critically, translated to improved clearance in both rat and human assays.[2]
| Property | Cyclohexyl Derivative (Compound 18) | THP Derivative (Compound 19) | Fold Improvement |
| logD at pH 7.4 | 2.66 | 2.08 | 0.78x (Lower is often better) |
| Rat Clearance (CLp, mL/min/kg) | 28 | 14 | 2.0x |
| Human Clearance (Hept CLint, µL/min/M) | 114 | 33 | 3.5x |
| Unbound in vivo Rat Clearance | High | Low | Favorable Decrease |
| Data sourced from a study on JAK1 selective inhibitors.[2] |
In a separate study on Glycerol 3-phosphate acyltransferase (GPAT) inhibitors, researchers explored various cyclic scaffolds. While this study did not directly compare THP and cyclohexane acetic acid derivatives, it provides valuable data on the performance of related cyclic structures, demonstrating how different ring systems influence inhibitory activity.
| Compound Series | Scaffold | Most Active Compound | % GPAT Inhibition (at 40 µg/mL) |
| Series A | Cyclohexane carboxylic acid | Compound 8b | ~85% |
| Series B | Cyclohexane acetic acid | Compound 29 | ~45% |
| Series C | Cyclopentane acetic acid | Compound 21 | ~20% |
| Data adapted from a study on conformationally constrained GPAT inhibitors.[1] |
Key Experimental Methodologies
The quantitative data presented above are derived from a suite of standardized experiments crucial in preclinical drug discovery. Below are detailed protocols for three fundamental assays.
Experimental Protocol 1: IC50 Determination for Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor stock solution in the appropriate assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare the target enzyme at a fixed concentration in the assay buffer.
-
Prepare the enzyme's substrate at a fixed concentration, typically at or near its Michaelis-Menten constant (Km).[3]
-
-
Assay Procedure :
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each inhibitor dilution. Include wells with DMSO only as a "no inhibitor" control.
-
Add the enzyme solution to all wells and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[4]
-
-
Data Acquisition :
-
Measure the reaction rate by monitoring the production of a product or consumption of a substrate over time using a plate reader (e.g., measuring changes in absorbance or fluorescence).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition.[3][5]
-
Experimental Protocol 2: Plasma Protein Binding (PPB) Assay via Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its availability to act on its target.
-
Apparatus and Reagents :
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 8 kDa MWCO).
-
Pooled human plasma.
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Test compound.
-
-
Procedure :
-
Prepare the test compound in plasma at the desired final concentration (e.g., 1-10 µM). The final concentration of any organic solvent (like DMSO) should be less than 1%.[6]
-
Add the spiked plasma to the sample chamber of the dialysis device.
-
Add an equal volume of PBS to the buffer chamber of the device.[6]
-
Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-24 hours) to reach equilibrium.[6]
-
-
Sample Analysis :
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To ensure matrix matching for analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Precipitate the proteins from both samples (e.g., by adding ice-cold acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Quantify the concentration of the test compound in the supernatants from both chambers using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[6][7]
-
-
Calculation :
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
The percentage of bound drug is calculated as: % Bound = [ (Total Conc. - Unbound Conc.) / Total Conc. ] * 100
-
Experimental Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
This experiment assesses how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
-
Dosing and Sampling :
-
Animals (typically mice or rats) are divided into groups. One group receives the drug intravenously (IV) to determine clearance and volume of distribution, and another group receives it orally (PO) to assess oral bioavailability.[8]
-
The drug is formulated in a suitable vehicle.
-
Following administration, blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[8]
-
-
Sample Processing :
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
The blood is centrifuged to separate the plasma.
-
Plasma samples are stored frozen (-80°C) until analysis.[8]
-
-
Bioanalysis :
-
Drug concentrations in the plasma samples are quantified using a validated LC-MS/MS method.[8]
-
-
Pharmacokinetic Analysis :
-
The plasma concentration-time data is plotted.
-
Pharmacokinetic parameters are calculated using specialized software. Key parameters include:
-
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½) : The time required for the drug concentration to decrease by half.
-
Bioavailability (F%) : The fraction of the orally administered dose that reaches systemic circulation.
-
-
Visualizing Workflows and Pathways
To better understand the context of these comparisons, diagrams can illustrate the logical and experimental flows.
Caption: Workflow for comparing building blocks in drug discovery.
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
The choice between a tetrahydropyran and a cyclohexane building block is a nuanced decision in drug design. While structurally analogous, the introduction of the heteroatom in the THP ring offers distinct advantages, primarily by reducing lipophilicity and providing a hydrogen bond acceptor. As demonstrated in the case of JAK1 inhibitors, this can translate directly into superior pharmacokinetic properties, such as improved metabolic clearance.[2] The use of THP-4-acetic acid, therefore, represents a valuable strategy for medicinal chemists to optimize lead compounds by enhancing their ADME profiles without drastically altering their core structure. The provided experimental protocols form the basis for quantitatively evaluating these improvements and making informed decisions in the progression of drug candidates.
References
- 1. Design, synthesis, and biological evaluation of conformationally constrained glycerol 3-phosphate acyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. courses.edx.org [courses.edx.org]
- 4. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. admescope.com [admescope.com]
"comparing the reactivity of Tetrahydropyranyl-4-acetic acid and its analogs"
A Comprehensive Guide to the Reactivity of Tetrahydropyranyl-4-acetic Acid and Its Analogs
This guide provides a detailed comparison of the chemical reactivity of this compound and its analogs, intended for researchers, scientists, and professionals in drug development. The content is supported by experimental data and established chemical principles to offer an objective analysis of their performance in various chemical transformations.
Introduction to this compound
(Tetrahydro-2H-pyran-4-yl)acetic acid is a valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a stable tetrahydropyran (THP) ring and a reactive carboxylic acid side chain, makes it a versatile intermediate for synthesizing complex molecules. The THP ring provides structural rigidity and can mimic carbohydrate motifs, which may enhance solubility, metabolic stability, and bioavailability in drug candidates.[1] The acetic acid moiety allows for straightforward incorporation into larger molecular frameworks through common reactions like esterification and amidation.[1] This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including neurologically active compounds.[1]
Analogs of this compound can be categorized as:
-
Ring-substituted analogs: Containing one or more substituents on the tetrahydropyran ring.
-
Ring-altered analogs: Where the tetrahydropyran ring is replaced by another cyclic ether, such as tetrahydrofuran.
-
Side-chain modified analogs: With variations in the length or structure of the chain connecting the ring to the carboxylic acid.
-
Carboxylic acid derivatives: Including esters, amides, and acid halides of the parent molecule.
Reactivity Profile of this compound
The reactivity of this compound is primarily dictated by its two main functional components: the carboxylic acid group and the tetrahydropyran ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is the most reactive site for many transformations, undergoing typical reactions of aliphatic carboxylic acids.
-
Esterification: The carboxylic acid can be converted to its corresponding ester under various conditions. Standard methods include Fischer esterification with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[2] Milder, more efficient methods involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[3]
-
Amidation: Formation of amides is another key reaction. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine.[2][4] Direct amidation from the carboxylic acid and an amine is also possible using catalysts like boric acid, which can be advantageous for its mild conditions and chemoselectivity, particularly for primary amines.[5]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The ether linkage of the THP ring is generally stable to these conditions.
-
Decarboxylation: While the parent compound is stable, related structures like tetrahydropyran-4,4-dicarboxylic acid can undergo decarboxylation at elevated temperatures (120-130°C) to yield tetrahydropyran-4-carboxylic acid.[2]
Reactivity of the Tetrahydropyran Ring
The tetrahydropyran ring is a saturated cyclic ether and is generally stable and unreactive compared to the carboxylic acid side chain.[6] Its reactivity is significantly lower than that of strained cyclic ethers like oxiranes (epoxides) or oxetanes.[7]
-
Ring Stability: Unlike the highly strained three-membered oxacyclopropane ring, which readily opens under mild conditions, the six-membered tetrahydropyran ring is relatively inert.[7] It is stable towards a wide range of non-acidic reagents, including organometallics, hydrides, and bases.
-
Acid-Catalyzed Cleavage: The ether linkage can be cleaved under strongly acidic conditions, a principle utilized in the deprotection of THP ethers.[8] However, this typically requires harsher conditions than the reactions involving the carboxylic acid group. For instance, deprotection of THP ethers can be achieved with trifluoroacetic acid (TFA) in methanol or a mixture of acetic acid, THF, and water.[8]
Comparison with Analogs
The reactivity of analogs can differ based on steric and electronic effects introduced by substituents or changes in the ring structure.
Effect of Ring Substituents
Substituents on the tetrahydropyran ring can influence the reactivity of the carboxylic acid side chain primarily through steric hindrance.
-
Steric Hindrance: Analogs with bulky substituents near the C-4 position may exhibit slower reaction rates for transformations at the carboxylic acid group due to impeded access for reagents. For example, in catalytic amidations, sterically demanding carboxylic acids can require more effective catalysts to achieve good yields.[4]
Effect of Cyclic Ether Ring Size
The size of the cyclic ether ring affects its stability and, consequently, its reactivity. Ring strain is a key factor.
-
Tetrahydrofuran vs. Tetrahydropyran: Oxacyclopentane (tetrahydrofuran, THF) is also a relatively unreactive cyclic ether, often used as a solvent.[7] Its reactivity is comparable to that of tetrahydropyran. However, subtle differences in bond angles and ring conformation can lead to minor differences in the reactivity of their derivatives. Direct comparative quantitative data is scarce, but it is expected that tetrahydrofuranyl-4-acetic acid would exhibit a very similar reactivity profile to its tetrahydropyran counterpart, dominated by the carboxylic acid chemistry.
-
Strained Rings: Analogs with smaller, more strained rings like oxetane (four-membered) or oxirane (three-membered) would be significantly more reactive. The ether linkages in these rings are susceptible to cleavage by a wide range of nucleophiles and acids.[7]
Comparison of Cyclic vs. Acyclic Ethers
The cyclic nature of the THP ring imparts conformational rigidity.[1] Acyclic ether analogs would have greater conformational flexibility, which could influence intramolecular interactions and potentially alter reaction pathways or rates, although the fundamental reactivity of the carboxylic acid would remain the primary focus. A study on alkyl carbonates showed that the cyclic variant (ethylene carbonate) was more reactive toward reactive oxygen species than its linear counterparts.[9] This suggests that the cyclic structure can influence reactivity in specific contexts.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for this compound and its derivatives, based on available literature.
| Reaction | Substrate | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Acid Chloride Formation | Tetrahydropyran-4-carboxylic acid | Thionyl chloride | Toluene | 80°C | 1.5 h | 100% | [2] |
| Amidation (via Acid Chloride) | Tetrahydropyran-4-carboxylic acid chloride | Aqueous Ammonia | - | 0°C | 1.5 h | - | [2] |
| Esterification | Carboxylic Acid (general) | tert-Butyl alcohol, DCC, DMAP | Dichloromethane | 0°C to RT | 3 h | 76-81% | [3] |
| Amidation (Direct) | Carboxylic Acid (general) | Amine, Boric Acid | Toluene | Reflux | - | High | [5] |
| THP Ether Formation | Benzyl alcohol | Dihydropyran, TFA (20 mol%) | Dichloromethane | RT | 45 min | 96% | |
| THP Ether Deprotection | THP Ether | TFA (10 mol%) | Methanol | RT | 15-30 min | High |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic Acid Chloride[2]
-
Apparatus Setup: Equip a 50 ml glass vessel with a stirring device, a thermometer, and a reflux condenser.
-
Charging Reagents: Charge 6.85 g (52.6 mmol) of tetrahydropyran-4-carboxylic acid, 9.79 g (82.3 mmol) of thionyl chloride, and 10 ml of toluene into the vessel.
-
Reaction: Heat the mixture to 80°C and stir for 1.5 hours.
-
Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain tetrahydropyran-4-carboxylic acid chloride.
Protocol 2: General Esterification using DCC/DMAP[3]
-
Apparatus Setup: Equip a 500-mL, one-necked flask with a calcium chloride drying tube and a magnetic stirrer.
-
Charging Reagents: Charge the carboxylic acid (0.20 mol), 200 mL of dry dichloromethane, the alcohol (0.60 mol), and 4-dimethylaminopyridine (0.016 mol) into the flask.
-
Initiation: Cool the solution in an ice bath to 0°C. Add dicyclohexylcarbodiimide (0.22 mol) over a 5-minute period.
-
Reaction: After stirring for an additional 5 minutes at 0°C, remove the ice bath and stir the reaction mixture for 3 hours at room temperature.
-
Work-up: Remove the precipitated dicyclohexylurea by filtration. Wash the filtrate sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.
-
Purification: Dry the organic solution over anhydrous sodium sulfate, concentrate using a rotary evaporator, and distill the residue under reduced pressure to afford the pure ester.
Visualizations
The following diagrams illustrate a typical reaction pathway and a general experimental workflow.
Caption: Amidation of this compound via an acid chloride intermediate.
Caption: General experimental workflow for DCC-mediated esterification.
References
- 1. This compound [myskinrecipes.com]
- 2. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Reactivity of Cyclic and Linear Alkyl Carbonates with Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: Confirming the Molecular Architecture of Tetrahydropyranyl-4-acetic Acid
A Comparative Guide to Spectroscopic Analysis in Pharmaceutical Research
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and therapeutic success. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of Tetrahydropyranyl-4-acetic acid, a key building block in medicinal chemistry. By juxtaposing its spectral data with that of two alternative compounds, Cyclohexylacetic acid and 4-Methyl-2-oxovaleric acid, we illustrate the power and complementarity of modern analytical methods.
Unveiling Molecular Fingerprints: A Spectroscopic Comparison
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~10-12 | br s | 1H, -COOH |
| ~3.9 | m | 2H, -O-CH₂- (axial) | |
| ~3.4 | m | 2H, -O-CH₂- (equatorial) | |
| ~2.2 | d | 2H, -CH₂-COOH | |
| ~1.8 | m | 1H, -CH- | |
| ~1.6 | m | 2H, Tetrahydropyran ring | |
| ~1.3 | m | 2H, Tetrahydropyran ring | |
| Cyclohexylacetic acid [1] | ~11.0 - 12.0 | br s | 1H, -COOH |
| ~2.2 | d | 2H, -CH₂-COOH | |
| ~1.7 | m | 1H, -CH- | |
| ~1.6 | m | 4H, Cyclohexyl ring | |
| ~1.2 | m | 4H, Cyclohexyl ring | |
| ~0.9 | m | 2H, Cyclohexyl ring | |
| 4-Methyl-2-oxovaleric acid | ~9.0 (broad) | s | 1H, -COOH |
| ~2.9 | t | 2H, -CH₂-CO- | |
| ~2.2 | m | 1H, -CH-(CH₃)₂ | |
| ~0.9 | d | 6H, -CH(CH₃)₂ |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~178 | -COOH |
| ~67 | -O-CH₂- | |
| ~41 | -CH₂-COOH | |
| ~35 | -CH- | |
| ~32 | Tetrahydropyran ring CH₂ | |
| Cyclohexylacetic acid [1] | ~179 | -COOH |
| ~43 | -CH₂-COOH | |
| ~37 | -CH- | |
| ~33 | Cyclohexyl CH₂ | |
| ~26 | Cyclohexyl CH₂ | |
| ~25 | Cyclohexyl CH₂ | |
| 4-Methyl-2-oxovaleric acid | ~195 | -CO- (keto) |
| ~162 | -COOH | |
| ~44 | -CH₂-CO- | |
| ~25 | -CH-(CH₃)₂ | |
| ~22 | -CH(CH₃)₂ |
Table 3: FT-IR Data Comparison
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 2850-2950 | C-H stretch (Aliphatic) | |
| ~1710 | C=O stretch (Carboxylic Acid) | |
| ~1100 | C-O stretch (Ether) | |
| Cyclohexylacetic acid [1] | 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 2925, 2850 | C-H stretch (Aliphatic) | |
| 1710 | C=O stretch (Carboxylic Acid) | |
| 4-Methyl-2-oxovaleric acid | 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 2960, 2870 | C-H stretch (Aliphatic) | |
| ~1720 | C=O stretch (Keto) | |
| ~1700 | C=O stretch (Carboxylic Acid) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 144.07 (M⁺) | 85 (M - COOH - H), 57 |
| Cyclohexylacetic acid [2] | 142.10 (M⁺) | 125, 97, 83, 67, 55 |
| 4-Methyl-2-oxovaleric acid | 130.06 (M⁺) | 87, 73, 57, 43 |
Experimental Workflows and Protocols
Reproducibility is a critical aspect of scientific research. The following sections detail the generalized experimental protocols for the spectroscopic techniques discussed.
Spectroscopic Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrument Parameters: The NMR spectra are acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A wider spectral width (e.g., 240 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: The sample spectrum is then recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), volatile samples can be injected directly, while non-volatile compounds like carboxylic acids often require derivatization (e.g., silylation) to increase their volatility. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent compatible with the mobile phase.
-
Instrumentation:
-
GC-MS: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.
-
LC-MS: The sample solution is injected into the liquid chromatograph for separation on a column. The eluent is then introduced into the mass spectrometer's ion source.
-
-
Ionization: Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Analysis: The mass spectrometer records the abundance of each ion at a specific m/z, generating a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound.
Structure Confirmation Pathway
The logical flow for confirming the structure of this compound using the discussed spectroscopic methods is outlined below.
This comprehensive approach, integrating data from multiple spectroscopic techniques, provides a robust framework for the structural elucidation of this compound and other critical molecules in the pharmaceutical industry. The comparison with alternative compounds highlights the unique spectral features that enable confident identification and characterization.
References
A Comparative Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)acetic Acid for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. (Tetrahydro-2H-pyran-4-yl)acetic acid is a valuable building block in the preparation of a variety of pharmacologically active molecules. This guide provides a cost-benefit analysis of three distinct synthetic routes to this compound, offering a comprehensive comparison of their respective methodologies, yields, and reagent considerations. Experimental data has been compiled and summarized to facilitate an informed selection of the most suitable pathway for specific research and development needs.
Executive Summary
This guide details and compares three synthetic routes for the preparation of (Tetrahydro-2H-pyran-4-yl)acetic acid:
-
Route 1: Malonic Ester Synthesis followed by Arndt-Eistert Homologation. This classic approach involves the construction of the tetrahydropyran ring system via a malonic ester derivative, followed by a one-carbon chain extension.
-
Route 2: Two-Step Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol. This route utilizes a readily available alcohol precursor and oxidizes it in a two-step process to the desired carboxylic acid.
-
Route 3: Wittig Olefination, Hydrogenation, and Hydrolysis. This pathway begins with the commercially available tetrahydropyran-4-one and extends the carbon chain via a Wittig reaction, followed by reduction and hydrolysis.
The following sections provide a detailed breakdown of each route, including experimental protocols, a quantitative comparison of key metrics, and a discussion of the associated advantages and disadvantages.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Malonic Ester Synthesis & Homologation | Route 2: Two-Step Oxidation | Route 3: Wittig Olefination, Hydrogenation & Hydrolysis |
| Starting Material | Diethyl malonate, Bis(2-chloroethyl) ether | (Tetrahydro-2H-pyran-4-yl)methanol | Tetrahydropyran-4-one, Triethyl phosphonoacetate |
| Number of Steps | 3 | 2 | 3 |
| Overall Yield | ~60-70% | ~70-80% | ~65-75% |
| Key Reagents | Sodium ethoxide, NaOH, SOCl₂, Diazomethane | PCC/DCM, Jones Reagent | NaH, H₂/Pd-C, NaOH |
| Safety Considerations | Use of diazomethane (toxic, explosive) | Use of chromic acid (toxic, carcinogenic) | Use of sodium hydride (flammable) |
| Scalability | Moderate; limited by diazomethane handling | Good | Good |
Logical Workflow of Synthetic Comparisons
Caption: Comparative analysis of three synthetic routes.
Route 1: Malonic Ester Synthesis and Arndt-Eistert Homologation
This route builds the tetrahydropyran ring from acyclic precursors and then extends the carbon chain.
Experimental Protocol
Step 1: Synthesis of Diethyl 4,4-dicarboxytetrahydropyran
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add bis(2-chloroethyl) ether (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to Tetrahydropyran-4-carboxylic acid
-
Reflux the diethyl 4,4-dicarboxytetrahydropyran from Step 1 with an excess of 10% aqueous sodium hydroxide solution for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1.
-
Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydropyran-4-carboxylic acid.
Step 3: Arndt-Eistert Homologation to (Tetrahydro-2H-pyran-4-yl)acetic acid
-
Dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous diethyl ether and add thionyl chloride (1.2 eq).
-
Stir the mixture at room temperature for 2 hours, then remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous diethyl ether and add this solution dropwise to a freshly prepared ethereal solution of diazomethane (2.5 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the excess diazomethane with acetic acid.
-
To the resulting diazoketone solution, add a suspension of silver oxide (0.1 eq) in water and stir at room temperature for 12-16 hours.
-
Filter the reaction mixture, extract the aqueous layer with diethyl ether, and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude (Tetrahydro-2H-pyran-4-yl)acetic acid, which can be purified by recrystallization or chromatography.
Workflow Diagram
In Vitro Efficacy of Tetrahydropyranyl-4-acetic Acid Derivatives: A Comparative Guide for Researchers
For researchers and professionals in drug development, the in vitro evaluation of novel compounds is a critical step in identifying promising therapeutic candidates. This guide provides an objective comparison of the in vitro performance of Tetrahydropyranyl-4-acetic acid derivatives, focusing on their anti-inflammatory and cytotoxic activities. Supporting experimental data from published studies, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows are presented to facilitate a comprehensive understanding of their potential.
The tetrahydropyran scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1] Derivatives of this compound, in particular, are being explored for their therapeutic potential in oncology and inflammatory diseases.[2] This guide synthesizes available in vitro data to offer a comparative perspective on their efficacy.
Comparative Analysis of In Vitro Activities
The primary measure of a compound's potential is its biological activity in validated in vitro assays. For anti-inflammatory candidates, this often involves assessing their ability to modulate inflammatory mediators, while for anticancer agents, cytotoxicity against cancer cell lines is a key determinant.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of specific tetrahydropyran derivatives. For instance, the hybrid NSAID derivative, LS19 (cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl), has demonstrated significant anti-inflammatory effects in vitro.[3] It was shown to reduce the levels of pro-inflammatory cytokines TNF-α and IL-6, as well as nitric oxide, in RAW 264.7 macrophage cell lines.[3] Another derivative, LS20 (((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol), also exhibited anti-inflammatory properties by reducing the production of TNF-α and IL-6 in cell cultures.[4][5]
| Derivative | Cell Line | Assay | Key Findings | Reference |
| LS19 | RAW 264.7 | Cytokine & NO Determination | Reduced levels of TNF-α, IL-6, and nitric oxide.[3] | [3] |
| COX Inhibition | Inhibited COX activity.[3] | [3] | ||
| Cytotoxicity (MTT) | No significant changes in cell viability.[2][3] | [2][3] | ||
| LS20 | Cell Culture | Cytokine Determination | Reduced cellular production of TNF-α and IL-6.[4][5] | [4][5] |
| Cytotoxicity | Maintained cell viability.[4][5] | [4][5] |
Anticancer Activity
The tetrahydropyran-4-one core, structurally related to this compound, is a scaffold of interest in oncology research.[1] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[6] The PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation, has been identified as a potential target for these compounds.[7]
While specific IC50 values for a range of this compound derivatives are not available in a single comparative study, the general approach to assessing their anticancer potential involves cytotoxicity assays such as the MTT assay.
Experimental Protocols
Standardized and detailed experimental protocols are essential for the reproducibility and comparison of in vitro data. Below are methodologies for key assays relevant to the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)[7]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
Following incubation, add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Determination of Nitric Oxide (NO) and Cytokine Production
This protocol is based on the methods used for the in vitro evaluation of the anti-inflammatory compound LS19.[2][3]
Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in an appropriate medium and seeded in 96-well plates.
-
The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound at various concentrations.
Nitric Oxide (NO) Assay (Griess Test):
-
After the treatment period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at approximately 540 nm.
-
The concentration of nitrite, an indicator of NO production, is determined from a standard curve.
Cytokine (TNF-α and IL-6) Measurement (ELISA):
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The results are typically expressed as pg/mL or ng/mL.
Visualizing Mechanisms and Workflows
Diagrams illustrating key signaling pathways and experimental workflows provide a clear and concise understanding of the underlying biological processes and research methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Tetrahydropyran Scaffold: A Comparative Analysis in Modern Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a cornerstone of successful drug design. Among the saturated heterocycles, the tetrahydropyran (THP) ring has emerged as a valuable scaffold, often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. This guide provides an objective comparison of the THP scaffold with other alternatives, supported by experimental data and detailed methodologies, to inform rational drug design strategies.
The tetrahydropyran moiety is a six-membered saturated ring containing an oxygen atom. This structural feature imparts distinct physicochemical properties that can be leveraged to optimize a drug candidate's performance. Compared to its carbocyclic analogue, cyclohexane, the THP scaffold is a more polar and less lipophilic moiety.[1] The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can lead to enhanced binding affinity and selectivity.[1] Furthermore, the introduction of the heteroatom can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved metabolic stability and reduced clearance.[1]
Comparative Performance: Tetrahydropyran vs. Cyclohexane Scaffolds
A compelling example of the advantages of the THP scaffold can be found in the development of Janus kinase 1 (JAK1) inhibitors. In a comparative study, a THP-containing derivative was shown to have superior properties to its corresponding cyclohexyl analog.
| Compound | Scaffold | JAK1 IC50 (nM) | logD | Rat CLp (mL/min/kg) | Human Hept CLint (µL/min/mg) | Lipophilic Ligand Efficiency (LLE) |
| 18 | Cyclohexyl | 2.5 | 2.66 | 30 | 150 | 4.5 |
| 19 | Tetrahydropyran | 1.8 | 2.08 | 15 | 75 | 6.3 |
Data sourced from PharmaBlock.[1]
The replacement of the cyclohexyl ring with a THP moiety in the JAK1 inhibitor led to a slight increase in potency (lower IC50). More significantly, the THP analog exhibited a lower lipophilicity (logD), which translated into a notable improvement in pharmacokinetic properties, including a 50% reduction in plasma clearance (CLp) in rats and a 50% reduction in human hepatic intrinsic clearance (Hept CLint).[1] This resulted in a 1.4-fold increase in lipophilic ligand efficiency (LLE), a metric that assesses the potency of a compound in relation to its lipophilicity.[1]
Case Studies of Tetrahydropyran-Containing Drugs
The advantageous properties of the THP scaffold have been successfully exploited in the design of several marketed drugs and clinical candidates.
-
Gilteritinib (Xospata®): An approved therapeutic for relapsed or refractory acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation, gilteritinib features a THP-amine substituent.[1] This moiety was incorporated to optimize the drug's pharmacokinetic profile and target engagement.
-
AZD0156: A potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, AZD0156, which has undergone clinical trials, also contains a THP-amine fragment. This was introduced to improve upon the properties of earlier leads, resulting in a superior preclinical profile.[1]
-
PF-06409577: This investigational drug, a direct activator of AMP-activated protein kinase (AMPK) for the potential treatment of diabetic nephropathy, incorporates a THP ring. The THP moiety is considered a conformationally restrained ether that helps to balance lipophilicity without adding hydrogen bond donors.[1]
Signaling Pathways and Experimental Workflows
The biological targets of the aforementioned THP-containing molecules are key nodes in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these drugs.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutations in the FLT3 receptor tyrosine kinase are common drivers of AML. The binding of the FLT3 ligand (FL) to the receptor leads to its dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival. Gilteritinib inhibits the kinase activity of FLT3, thereby blocking these oncogenic signals.
FLT3 signaling pathway and inhibition by gilteritinib.
ATM Signaling in DNA Damage Response
The ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis. ATM inhibitors like AZD0156 block this signaling cascade, sensitizing cancer cells to DNA-damaging agents.
ATM signaling pathway in DNA damage response.
JAK1 Signaling Pathway
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are crucial for cytokine-mediated signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in immunity and inflammation.
JAK1 signaling pathway and its inhibition.
Experimental Protocols
To facilitate the comparative analysis of THP-based scaffolds, detailed methodologies for key experiments are provided below.
Physicochemical Property Determination
Objective: To determine the lipophilicity of a compound at a specific pH.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
DMSO
-
Vials
-
Shaker/rotator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the stock solution to a vial containing a biphasic mixture of 1-octanol and PBS (pH 7.4).
-
Securely cap the vials and shake for a set period (e.g., 1-2 hours) at room temperature to allow for partitioning.
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully collect aliquots from both the 1-octanol and the aqueous (PBS) layers.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.
-
The LogD is calculated as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.[2][3]
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Test compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the compound stock solution in DMSO.
-
Transfer a small, fixed volume of each DMSO dilution to a new 96-well plate.
-
Add PBS to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader. An increase in light scattering or absorbance indicates precipitation.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.[4][5][6]
In Vitro Biological Assays
Objective: To determine the in vitro potency of a compound against a purified kinase.
References
A Comparative Analysis of Commercial Tetrahydropyranyl-4-acetic acid Standards
This guide provides a comprehensive benchmark of Tetrahydropyranyl-4-acetic acid against a certified reference material (CRM), offering researchers, scientists, and drug development professionals a comparative analysis of commercial standards. The evaluation focuses on critical quality attributes, including purity, identity, and the presence of residual impurities, which are paramount for the reliability and reproducibility of scientific research.
Data Presentation: A Comparative Overview
The performance of three distinct commercial lots of this compound (designated as Standard A, Standard B, and Standard C) was evaluated against a Certified Reference Material (CRM). The CRM serves as the benchmark for quality, having a certified purity value and extensively characterized properties. The following table summarizes the quantitative data obtained from these analyses.
| Parameter | Certified Reference Material (CRM) | Commercial Standard A | Commercial Standard B | Commercial Standard C |
| Purity (HPLC, Area %) | ≥ 99.9% | 99.7% | 98.5% | 99.2% |
| Identity Confirmation (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Identity Confirmation (¹³C NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Total Impurities (HPLC, Area %) | < 0.1% | 0.3% | 1.5% | 0.8% |
| Residual Solvents (GC-MS) | < 0.01% | 0.15% (Ethyl Acetate) | 0.45% (Toluene, Heptane) | 0.20% (Acetone) |
| Water Content (Karl Fischer) | ≤ 0.05% | 0.10% | 0.25% | 0.18% |
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the benchmarking of the commercial standards against the Certified Reference Material.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure the accuracy and reproducibility of the results.
This method is used to determine the purity of this compound by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter.
-
Purity Calculation: The area percentage of the main peak relative to the total area of all peaks was calculated.
¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure of this compound.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
-
¹H NMR Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Analysis: The obtained spectra were compared with the known spectrum of this compound for chemical shifts, multiplicities, and integration.
This method is employed to identify and quantify any residual volatile organic solvents from the manufacturing process.[1]
-
Instrumentation: Headspace GC-MS system.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
-
Mass Spectrometer: Operated in full scan mode (m/z 35-350).
-
Sample Preparation: A known amount of each sample (approx. 100 mg) was weighed into a headspace vial and dissolved in dimethyl sulfoxide (DMSO).
-
Quantification: Identification of solvents was performed by comparing the mass spectra with a reference library. Quantification was carried out using an external standard method.
This technique is used for the precise determination of water content in the samples.
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagent: Hydranal-Composite 5 or equivalent.
-
Solvent: Anhydrous methanol.
-
Procedure: A known weight of the sample was added to the titration vessel containing anhydrous methanol. The sample was then titrated with the Karl Fischer reagent until the endpoint was reached. The water content was calculated automatically by the instrument.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tetrahydropyranyl-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Tetrahydropyranyl-4-acetic acid (also known as 2-(tetrahydro-2H-pyran-4-yl)acetic acid). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing. | To protect eyes from serious irritation.[1] |
| Skin and Body Protection | A long-sleeved laboratory coat. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation and respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.
- Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.
- PPE Inspection: Inspect all PPE for any signs of damage or contamination before use.
- Ventilation Check: Confirm that the chemical fume hood or other local exhaust ventilation is functioning correctly.
2. Handling:
- Dispensing: All weighing and dispensing of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
- Avoid Contact: Handle the chemical carefully to prevent contact with skin, eyes, and clothing.[1]
- Prevent Dust Formation: If handling a solid form, avoid the formation of dust and aerosols.[1]
3. Storage:
- Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]
- Temperature: Store at 2-8°C in a dry area.[1]
- Incompatibilities: Keep away from strong oxidizing agents.[2]
Disposal Plan
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be disposed of in a clearly labeled, dedicated hazardous waste container.
-
Container Integrity: Ensure the waste container is in good condition, has a secure lid, and is kept closed when not in use.
Disposal Procedure:
-
Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4][5]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician immediately.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[3] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1][3] |
Visual Workflow and Safety Guide
The following diagram illustrates the key decision points and safety procedures for the proper handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
